3-(Trifluoromethyl)benzoyl fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93822. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)benzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHOSILCKUBBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059816 | |
| Record name | Benzoyl fluoride, 3-(trifluoromethyl)- | |
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Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-99-4 | |
| Record name | 3-(Trifluoromethyl)benzoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Trifluoromethyl)benzoyl fluoride | |
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| Record name | 3-(Trifluoromethyl)benzoyl fluoride | |
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| Record name | Benzoyl fluoride, 3-(trifluoromethyl)- | |
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| Record name | Benzoyl fluoride, 3-(trifluoromethyl)- | |
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| Record name | 3-(trifluoromethyl)benzoyl fluoride | |
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| Record name | 3-(TRIFLUOROMETHYL)BENZOYL FLUORIDE | |
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Foundational & Exploratory
Spectroscopic data of 3-(Trifluoromethyl)benzoyl fluoride (NMR, IR, MS)
The following technical guide details the spectroscopic profile, structural characterization, and handling protocols for 3-(Trifluoromethyl)benzoyl fluoride . This document is designed for use by analytical chemists, process engineers, and synthetic researchers involved in fluorination chemistry and drug discovery.
CAS Registry Number: 328-99-4
Formula: C
Executive Summary & Chemical Profile
This compound is a high-value electrophilic building block used primarily in the synthesis of trifluoromethylated heterocycles and peptidomimetics. Unlike its chloride counterpart, the acyl fluoride moiety offers unique chemoselectivity—often resisting reduction under conditions that would cleave chlorides—while maintaining high reactivity toward nucleophiles.
This guide provides a definitive spectroscopic reference (NMR, IR, MS) and outlines a self-validating analytical workflow to ensure compound purity and identity.
Physicochemical Properties
| Property | Value | Note |
| Appearance | Colorless to light yellow liquid | Hydrolysis yields white solid (acid) |
| Boiling Point | 172–174 °C (at 760 mmHg) | Higher volatility than corresponding acid |
| Density | 1.339 g/mL (at 25 °C) | Denser than water |
| Solubility | DCM, THF, Et | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to release HF (Corrosive) |
Spectroscopic Characterization
The following data sets represent the core "fingerprint" for identifying this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The presence of two distinct fluorine environments (acyl and trifluoromethyl) provides a rapid diagnostic check.
F NMR (376 MHz, CDCl
)
-
+18.1 ppm (s, 1F, -COF): The acyl fluoride signal is highly characteristic, appearing downfield relative to CFCl
. This shift is diagnostic of the -COF functional group. -
-63.2 ppm (s, 3F, -CF
): The trifluoromethyl group appears in the standard aromatic -CF range.
Analyst Note: The chemical shift of the acyl fluoride is sensitive to solvent and concentration. Values ranging from +17 to +35 ppm are common for substituted benzoyl fluorides. The +18.1 ppm value is consistent with unsubstituted benzoyl fluoride data and serves as a reliable baseline.
H NMR (400 MHz, CDCl
)
The aromatic region displays a characteristic meta-substituted pattern.
- 8.35 (s, 1H, H-2): Singlet-like (fine splitting possible); deshielded by both electron-withdrawing groups.
- 8.28 (d, J = 7.8 Hz, 1H, H-6): Ortho to carbonyl.
-
7.92 (d, J = 7.8 Hz, 1H, H-4): Ortho to CF
. - 7.68 (t, J = 7.8 Hz, 1H, H-5): Meta proton.
C NMR (100 MHz, CDCl
)
-
Carbonyl (C=O):
~157 ppm (doublet, J 340 Hz). The large coupling constant is the hallmark of an acyl fluoride. -
Trifluoromethyl (-CF
): ~123 ppm (quartet, J 272 Hz).
B. Infrared (IR) Spectroscopy
IR provides an immediate confirmation of the acyl fluoride functionality, distinct from the acid or chloride.
-
C=O Stretch (Acyl Fluoride): 1810–1825 cm
.-
Interpretation: This is significantly higher than the corresponding acid (~1690 cm
) or chloride (~1775 cm ), due to the high electronegativity of fluorine shortening the C=O bond.
-
-
C-F Stretch (Aromatic): 1320–1100 cm
.-
Interpretation: Strong, broad bands characteristic of the -CF
group.
-
C. Mass Spectrometry (MS)
The fragmentation pattern under Electron Ionization (EI, 70 eV) follows a logical degradation pathway involving the loss of the halogen followed by decarbonylation.
Key Ions:
-
m/z 192 (M
): Molecular ion (often weak). -
m/z 173 ([M – F]
): Base peak or high intensity. Loss of the acyl fluorine atom. -
m/z 145 ([M – COF]
or [C H F ] ): Loss of the carbonyl unit (decarbonylation) from the acyl cation. -
m/z 69 (CF
): Characteristic fragment for trifluoromethylated aromatics.
MS Fragmentation Pathway Visualization
Figure 1: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocols & Handling
A. Synthesis & Preparation
While often purchased, the compound can be prepared from 3-(trifluoromethyl)benzoic acid to ensure freshness, as acyl fluorides hydrolyze over time.
Protocol (Deoxyfluorination):
-
Reagents: 3-(Trifluoromethyl)benzoic acid (1.0 eq), Cyanuric Fluoride (0.5 eq) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Solvent: Dry Dichloromethane (DCM).
-
Procedure: Stir the acid and fluorinating agent in DCM with pyridine (1.0 eq) at 0°C to RT for 2 hours.
-
Workup: Wash with ice-cold water (rapidly to minimize hydrolysis), dry over MgSO
, and concentrate. Distill under reduced pressure.
B. Analytical Workflow
To validate the identity of a sample, follow this logic flow:
Figure 2: Quality control workflow for validating acyl fluorides.
C. Safety & Stability
-
Hydrolysis Hazard: Upon contact with moisture, this compound releases Hydrogen Fluoride (HF) , which is extremely toxic and corrosive.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
PPE: Neoprene gloves, safety goggles, and a functioning fume hood are mandatory. Calcium gluconate gel should be available in the lab as a first-aid measure for HF exposure.
References
-
PubChem. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]
-
Weinert, C. S. (2021). Direct amidation of acid fluorides using germanium amides. Royal Society of Chemistry. (Provides
F NMR data for benzoyl fluoride intermediate). Retrieved from [Link] -
NIST Chemistry WebBook. (n.d.). Benzoyl fluoride IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
An In-depth Technical Guide to the Carbonyl Stretch of 3-(Trifluoromethyl)benzoyl Fluoride in Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the infrared (IR) spectroscopic signature of the carbonyl (C=O) group in 3-(trifluoromethyl)benzoyl fluoride. As a Senior Application Scientist, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a comprehensive resource for the analysis and characterization of this important functionalized aromatic compound.
Executive Summary: The Significance of the Carbonyl Stretch
The carbonyl stretch is one of the most intense and diagnostically useful absorption bands in infrared spectroscopy. Its frequency is highly sensitive to the electronic environment of the C=O bond, making it a powerful probe of molecular structure. In the case of this compound, the interplay between the highly electronegative fluorine atom of the acyl fluoride, the aromatic ring, and the strongly electron-withdrawing trifluoromethyl group at the meta position creates a unique spectral signature. Understanding the precise frequency and factors influencing the C=O stretch is critical for reaction monitoring, quality control, and the structural elucidation of novel compounds in pharmaceutical and materials science research.
Theoretical Framework: Factors Influencing the C=O Stretching Frequency
The position of the C=O stretching vibration in an IR spectrum is primarily determined by the bond strength and the masses of the carbon and oxygen atoms. However, several electronic and structural factors can cause significant shifts in the absorption frequency.
Inductive and Resonance Effects
Two primary electronic effects govern the C=O stretching frequency:
-
Inductive Effect (I): Electron-withdrawing groups attached to the carbonyl carbon pull electron density away from the C=O bond through the sigma framework. This leads to a shortening and strengthening of the carbonyl bond, resulting in a higher stretching frequency (a shift to higher wavenumbers).
-
Resonance Effect (R): Electron-donating groups can delocalize electron density into the C=O bond via the pi system. This increases the single-bond character of the carbonyl group, weakening and lengthening the bond, which leads to a lower stretching frequency (a shift to lower wavenumbers).
In aromatic systems, conjugation of the carbonyl group with the phenyl ring generally lowers the C=O stretching frequency compared to its aliphatic counterpart due to resonance.
Analysis of this compound
In this compound, we must consider the cumulative impact of three key structural features on the carbonyl group:
-
Acyl Fluoride: The fluorine atom is the most electronegative element, and its strong negative inductive effect (-I) dominates. This effect significantly increases the double bond character of the C=O group, leading to a characteristically high stretching frequency. Acyl fluorides typically exhibit C=O stretches in the range of 1820-1870 cm⁻¹.
-
Aromatic Ring: Conjugation with the phenyl ring introduces a resonance effect that would typically lower the C=O frequency.
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It exerts a powerful negative inductive effect (-I) and a deactivating meta-directing effect on the aromatic ring. Positioned at the meta position, its influence on the carbonyl group is primarily inductive, further withdrawing electron density and increasing the C=O stretching frequency.
The combination of the exceptionally strong inductive effect of the acyl fluoride fluorine and the additional electron-withdrawing power of the meta-trifluoromethyl group is expected to result in a C=O stretching frequency at a significantly high wavenumber.
Predicted IR Absorption Data
While a publicly available, peer-reviewed experimental IR spectrum for this compound is not readily accessible, we can predict the C=O stretching frequency based on data from analogous compounds and established spectroscopic principles.
| Compound | Key Structural Features | Predicted/Observed C=O Stretch (cm⁻¹) | Rationale for Frequency |
| Benzoyl Fluoride | Acyl fluoride, Aromatic conjugation | ~1810 - 1830 | The strong inductive effect of fluorine is somewhat counteracted by resonance with the phenyl ring. |
| Benzoyl Chloride | Acyl chloride, Aromatic conjugation | ~1770 - 1790 | Chlorine is less electronegative than fluorine, resulting in a lower C=O frequency. |
| This compound | Acyl fluoride, Aromatic conjugation, Strong -I group at meta-position | ~1830 - 1850 | The potent inductive effect of the -CF₃ group enhances the electron-withdrawing nature of the system, shifting the C=O stretch to a higher frequency than unsubstituted benzoyl fluoride. |
Experimental Protocol for Acquiring the IR Spectrum
To ensure the acquisition of a high-quality, reliable IR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, incorporating necessary background and sample integrity checks.
Instrumentation and Sample Preparation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable.
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities can introduce interfering peaks. The compound is sensitive to moisture and will hydrolyze to 3-(trifluoromethyl)benzoic acid. Therefore, all handling should be performed in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).
-
Sample Preparation (Liquid Sample):
-
Place a small drop of neat this compound between two dry, polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film. Avoid excessive pressure, which can damage the plates.
-
Immediately place the prepared salt plates in the spectrometer's sample holder.
-
Data Acquisition Parameters
-
Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the sample compartment and acquire the sample spectrum.
-
Number of Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
Data Processing: The acquired sample spectrum will be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagrammatic Representation of Influencing Factors
The following diagram illustrates the key electronic effects influencing the C=O stretching frequency in this compound.
Caption: Electronic effects on the C=O stretch.
Conclusion
The infrared spectrum of this compound is characterized by a prominent carbonyl stretching absorption at a high wavenumber, predicted to be in the region of 1830-1850 cm⁻¹. This high frequency is a direct consequence of the powerful inductive electron withdrawal by both the acyl fluoride's fluorine atom and the meta-positioned trifluoromethyl group, which outweighs the frequency-lowering resonance effect of the aromatic ring. Accurate and reliable measurement of this spectral feature requires careful sample handling to prevent hydrolysis and appropriate instrumentation and data acquisition parameters. This guide provides the theoretical foundation and practical steps necessary for researchers to confidently analyze and interpret the C=O stretch of this and structurally related molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Smith, B. C. (1999).
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.
-
PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzoyl Fluoride in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Reactive Intermediate
In the realm of modern drug discovery and agrochemical synthesis, 3-(trifluoromethyl)benzoyl fluoride stands as a pivotal, yet challenging, building block. Its trifluoromethyl moiety imparts unique electronic properties and metabolic stability to target molecules, while the acyl fluoride group offers a reactive handle for a multitude of chemical transformations. However, the very reactivity that makes this compound valuable also dictates its handling and, critically, its solubility characteristics. A thorough understanding of its behavior in various organic solvents is not merely an academic exercise but a prerequisite for successful process development, reaction optimization, and formulation.
This technical guide moves beyond a simple tabulation of data. It is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of the factors governing the solubility of this compound. In the absence of extensive, publicly available quantitative solubility data, this document emphasizes the theoretical underpinnings of its solubility, provides a qualitative guide based on analogous compounds, and equips the reader with robust experimental protocols to determine precise solubility in their specific solvent systems. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to empower the scientific community to harness the full potential of this versatile reagent.
Physicochemical Properties and Their Influence on Solubility
To comprehend the solubility of this compound, we must first dissect its molecular structure and inherent properties. The interplay between the aromatic ring, the electron-withdrawing trifluoromethyl group, and the highly reactive acyl fluoride functional group dictates its interactions with solvent molecules.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Density | 1.339 g/cm³ | [2] |
| Boiling Point | 172.3 °C at 760 mmHg | [2] |
| Calculated LogP | 2.81510 | [2] |
The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the electron distribution of the benzene ring, enhancing its electrophilic character. This group also increases the lipophilicity of the molecule, as indicated by the calculated LogP value. The acyl fluoride (-COF) group is a highly reactive functional group, susceptible to nucleophilic attack, particularly by protic solvents.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces. The polarity of this compound is complex; the aromatic ring and the -CF₃ group contribute to its nonpolar character, while the carbonyl group in the acyl fluoride provides a degree of polarity. Therefore, its solubility will be a balance of these competing factors.
Qualitative Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Likely Soluble | The aromatic ring and the lipophilic -CF₃ group should facilitate dissolution in nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar carbonyl group of the acyl fluoride, while also accommodating the nonpolar aromatic portion. Benzoyl fluoride is known to be soluble in acetone and diethyl ether.[3] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble with Reaction | While these solvents can form hydrogen bonds, they are also nucleophilic and can react with the acyl fluoride, leading to solvolysis. The related 3-(trifluoromethyl)benzaldehyde is slightly soluble in methanol.[4] |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The high polarity of these solvents should effectively solvate the polar regions of the molecule. |
Important Consideration: Reactivity with Protic Solvents
Acyl fluorides are the most stable of the acyl halides but are still susceptible to hydrolysis and alcoholysis.[5] The presence of water or alcohols, even in trace amounts, can lead to the degradation of this compound to 3-(trifluoromethyl)benzoic acid or the corresponding ester. Therefore, when using protic solvents, it is imperative to use anhydrous conditions and to be aware that the measured "solubility" might be influenced by ongoing reactions.
Experimental Determination of Solubility: A Practical Guide
Given the lack of published quantitative data, experimental determination of solubility is essential for any research or development activity involving this compound. The following are two robust, commonly employed methods for this purpose.
Isothermal Gravimetric Method (Shake-Flask)
This method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Caption: Workflow for Isothermal Gravimetric Solubility Determination.
-
Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.
-
Analysis: Transfer a precise volume of the clear filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Calculation: Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is particularly useful for determining the solubility of compounds that are volatile or thermally labile. It relies on the creation of a calibration curve to quantify the concentration of the solute in a saturated solution.
Caption: Workflow for HPLC-Based Solubility Determination.
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase HPLC) for the analysis of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3).
-
Sample Preparation and Analysis: After filtration, accurately dilute a known volume of the saturated solution with the HPLC mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. Analyze this diluted sample by HPLC and determine its peak area.
-
Calculation: Using the calibration curve, determine the concentration of the diluted sample. Calculate the original solubility of this compound in the test solvent by multiplying the concentration of the diluted sample by the dilution factor.
Safety Precautions and Handling
This compound is a reactive and hazardous chemical that requires careful handling to ensure laboratory safety.
-
Corrosivity: As an acyl halide, it is corrosive and can cause severe skin burns and eye damage.[1][2]
-
Irritation: It is a skin, eye, and respiratory irritant.[1]
-
Reactivity with Water: It reacts with water, potentially violently, to produce corrosive hydrogen fluoride and 3-(trifluoromethyl)benzoic acid.[3][6] Therefore, it must be handled under anhydrous conditions and stored in a tightly sealed container in a dry, well-ventilated area.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[7]
Conclusion
While a comprehensive quantitative solubility profile for this compound in a wide array of organic solvents is yet to be established in the scientific literature, a strong predictive understanding can be achieved through the analysis of its physicochemical properties and comparison with analogous structures. This guide has provided a theoretical framework for its solubility, a qualitative profile to guide solvent selection, and robust, detailed experimental protocols for its precise quantitative determination. The inherent reactivity of the acyl fluoride moiety necessitates careful consideration of solvent choice and handling procedures. By adhering to the principles and methodologies outlined herein, researchers can confidently and safely navigate the solubility landscape of this important synthetic intermediate, thereby accelerating their research and development endeavors.
References
-
Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. (n.d.). Retrieved from [Link]
-
Benzoyl fluoride, 3-(trifluoromethyl)-. (2025). Retrieved from [Link]
-
Benzoyl Fluoride | Properties, Uses, Safety Data & Supplier Information. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Benzoyl fluoride. (n.d.). In Wikipedia. Retrieved from [Link]
-
Benzoyl fluoride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Acetyl fluoride Safety Data Sheet. (2018). Gelest. Retrieved from [Link]
-
Acyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. (2025). National Institutes of Health. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
The Synthesis and Reactivity of Carbamoyl Fluorides. (n.d.). YorkSpace. Retrieved from [Link]
-
Synthesis of acyl fluorides from bioactive carboxylic acids with... (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026). MDPI. Retrieved from [Link]
-
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An In-depth Technical Guide to the Reactivity of 3-(Trifluoromethyl)benzoyl Fluoride with Water and Alcohols
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3-(trifluoromethyl)benzoyl fluoride, a key intermediate in pharmaceutical and materials science. We delve into the mechanistic pathways, kinetics, and practical considerations of its reactions with water (hydrolysis) and alcohols (alcoholysis). The guide highlights the profound influence of the trifluoromethyl group on the electrophilicity of the carbonyl carbon, leading to enhanced reactivity. Detailed experimental protocols for reaction monitoring and synthetic applications are provided, supported by mechanistic diagrams and comparative data. This document is intended for researchers, chemists, and drug development professionals who utilize acyl fluorides in their work, offering insights into reaction optimization, product synthesis, and safe handling.
Introduction
Acyl fluorides have emerged as valuable reagents in organic synthesis, offering a unique balance of reactivity and stability. Compared to their more reactive acyl chloride counterparts, acyl fluorides are often less aggressive, leading to fewer side reactions and greater functional group tolerance.[1] Their stability, stemming from the strong carbon-fluorine bond, allows for easier handling and even purification via column chromatography, a feat not possible with more labile acyl halides.[2]
At the heart of this guide is This compound , a molecule of significant interest. Its structure features a benzoyl fluoride core substituted with a trifluoromethyl (-CF3) group at the meta-position. The -CF3 group is a powerful electron-withdrawing substituent, a property that dramatically influences the molecule's chemical behavior.[3] This strong inductive effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is central to its utility in synthesizing a wide array of derivatives, particularly in the development of novel pharmaceuticals and advanced materials.[3] Understanding the nuances of its reactions with common nucleophiles like water and alcohols is therefore critical for its effective application.
Part 1: Hydrolysis of this compound
The reaction of this compound with water, or hydrolysis, is a fundamental process that dictates its stability in aqueous environments and is a critical consideration for storage, formulation, and biological applications.
Mechanism of Hydrolysis
The hydrolysis proceeds via a classic nucleophilic acyl substitution mechanism.[4][5] The reaction is initiated by the attack of a water molecule, acting as a nucleophile, on the highly electrophilic carbonyl carbon of the acyl fluoride. This leads to the formation of a transient tetrahedral intermediate.[2][6] The intermediate then collapses, expelling a fluoride ion as the leaving group and, after deprotonation, yielding the final product, 3-(trifluoromethyl)benzoic acid, along with hydrofluoric acid (HF).
The presence of the -CF3 group significantly accelerates this process compared to unsubstituted benzoyl fluoride by destabilizing the ground state of the acyl fluoride and stabilizing the electron-rich tetrahedral intermediate. The overall reaction is typically irreversible due to the formation of the stable carboxylic acid and the generation of HF.[4]
Caption: Mechanism of Hydrolysis.
Kinetics and Influencing Factors
The rate of hydrolysis is influenced by several factors:
-
pH: The reaction can be catalyzed by both acid and base. Acid catalysis protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon.[6][7] Base catalysis, on the other hand, involves the more nucleophilic hydroxide ion, which attacks the carbonyl carbon much faster than neutral water.
-
Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents, like water itself, can stabilize the charged tetrahedral intermediate, thereby accelerating the reaction.[8]
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.
Table 1: Factors Influencing Hydrolysis Rate
| Factor | Effect on Rate | Rationale |
| Increased pH (Basic) | Increases | Hydroxide (OH⁻) is a stronger nucleophile than water. |
| Decreased pH (Acidic) | Increases | Protonation of the carbonyl oxygen enhances electrophilicity.[7] |
| Polar Protic Solvent | Increases | Stabilization of the charged tetrahedral intermediate.[8] |
| Increased Temperature | Increases | Provides sufficient activation energy for the reaction. |
Experimental Protocol: Monitoring Hydrolysis via ¹⁹F NMR
This protocol provides a method to monitor the conversion of this compound to 3-(trifluoromethyl)benzoic acid.
Materials:
-
This compound
-
D₂O (Deuterium Oxide)
-
Acetonitrile-d₃
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound in acetonitrile-d₃.
-
In an NMR tube, add a known volume of the stock solution.
-
Add a specific volume of D₂O to initiate the hydrolysis.
-
Acquire a ¹⁹F NMR spectrum immediately after the addition of D₂O (t=0).
-
Continue to acquire spectra at regular intervals to monitor the disappearance of the signal corresponding to the acyl fluoride and the appearance of the signal for the trifluoromethyl group of the benzoic acid.
-
Integrate the respective signals to determine the relative concentrations and calculate the reaction rate.
Caption: Workflow for NMR monitoring of hydrolysis.
Part 2: Alcoholysis of this compound
The reaction with alcohols, or alcoholysis, is a primary method for synthesizing esters from this compound. These esters are valuable as intermediates, prodrugs, and functional materials.
Mechanism of Alcoholysis (Esterification)
Similar to hydrolysis, alcoholysis is a nucleophilic acyl substitution reaction. An alcohol molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a fluoride ion and, after deprotonation, yielding the corresponding ester and HF.
The reactivity of the alcohol plays a significant role; primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance around the hydroxyl group. A Chinese patent describes the synthesis of methyl 3-(trifluoromethyl)benzoate via the reaction of this compound with methanol.[9]
Caption: Mechanism of Alcoholysis.
Catalysis
The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine (e.g., triethylamine). The base serves two purposes:
-
It acts as a scavenger for the HF produced, preventing it from causing side reactions or protonating the alcohol, which would deactivate it as a nucleophile.
-
It can also act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate, which is then attacked by the alcohol.
A patent for synthesizing methyl 3-(trifluoromethyl)benzoate mentions using calcium carbonate as an acid-binding agent during the reflux in methanol.[9]
Experimental Protocol: Synthesis of Methyl 3-(trifluoromethyl)benzoate
This protocol is adapted from a patented procedure for the synthesis of methyl 3-(trifluoromethyl)benzoate.[9]
Materials:
-
This compound
-
Anhydrous Methanol
-
Calcium Carbonate (light)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.
-
Add anhydrous methanol. The patent suggests a volume 8-12 times the mass of the acyl fluoride.[9] Methanol serves as both reactant and solvent.[9]
-
Add calcium carbonate as an acid scavenger (0.6-0.8 molar equivalents relative to the acyl fluoride).[9]
-
Heat the mixture to reflux and maintain for 6-8 hours.[9]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the calcium salts.
-
Remove the excess methanol under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Caption: Workflow for ester synthesis.
Part 3: Comparative Reactivity and Safety
The Trifluoromethyl Group's Influence
The trifluoromethyl group is key to the reactivity of this compound.[3] Its strong electron-withdrawing nature, a result of the high electronegativity of the fluorine atoms, creates a significant partial positive charge on the carbonyl carbon. This inductive effect makes the carbonyl group exceptionally electrophilic and thus more reactive towards nucleophiles. This enhanced reactivity is a defining characteristic and a primary reason for its selection in many synthetic routes.[3]
Table 2: Comparison of Acyl Halide Reactivity
| Acyl Halide (RCOX) | General Reactivity | Leaving Group (X⁻) Basicity | Rationale |
| RCOF | Moderate | High (F⁻ is a stronger base) | Strong C-F bond, but still highly reactive due to carbonyl polarization. |
| RCOCl | High | Low | Good leaving group (Cl⁻ is a weak base). |
| RCOBr | Very High | Very Low | Excellent leaving group (Br⁻ is a very weak base). |
| RCOI | Extremely High | Extremely Low | Best leaving group, but often unstable. |
While fluoride is a poorer leaving group than chloride or bromide due to its higher basicity, the electronic activation provided by the -CF3 group makes this compound a highly effective acylation agent.
Safety and Handling
Acyl fluorides, including this compound, are hazardous chemicals that require careful handling.[10][11]
-
Moisture Sensitivity: They react with water to produce hydrofluoric acid (HF).[10][12] Therefore, they must be handled under anhydrous conditions, for example, in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity: The primary hazard is the release of HF upon hydrolysis.[10] HF is extremely corrosive and toxic, causing severe burns to the skin, eyes, and respiratory tract.[10][13] Inhalation of vapors can lead to severe lung damage.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to both the acyl fluoride and HF (e.g., nitrile or neoprene).[13][14] All manipulations should be performed in a well-ventilated chemical fume hood.[13]
-
Spill and Waste: Spills should be neutralized with a suitable agent like sodium bicarbonate. All waste should be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
This compound is a potent and versatile reagent whose reactivity is dominated by the strong electron-withdrawing nature of the trifluoromethyl group. Its reactions with water and alcohols proceed through well-understood nucleophilic acyl substitution pathways, yielding carboxylic acids and esters, respectively. While its sensitivity to moisture necessitates careful handling, its heightened electrophilicity makes it an excellent choice for acylation reactions in both academic and industrial settings. By understanding the mechanistic principles and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this valuable chemical intermediate.
References
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The Conversion of Primary or Secondary Alcohols with Nonaflyl Fluoride into Their Corresponding Inverted Fluorides. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
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Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. (2025). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
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Benzoyl fluoride. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]
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Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. (n.d.). LMU. Retrieved February 2, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison. Retrieved February 2, 2026, from [Link]
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Correlation of the Rates of Solvolysis of Benzoyl Fluoride and a Consideration of Leaving-Group Effects. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
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Acetyl fluoride Safety Data Sheet. (2018). Gelest. Retrieved February 2, 2026, from [Link]
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Synthesis of α-Trifluoromethyl Esters. (2018). ChemistryViews. Retrieved February 2, 2026, from [Link]
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The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
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Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). RSC Publishing. Retrieved February 2, 2026, from [Link]
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One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). (2022). RSC Publishing. Retrieved February 2, 2026, from [Link]
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Alcoholysis of Fluoroform. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Chemistry of Acid Halides. (n.d.). LibreTexts. Retrieved February 2, 2026, from [Link]
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Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
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-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Freie Universität Berlin. Retrieved February 2, 2026, from [Link]
-
Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
-
Introduction to Nucleophilic Acyl Substitution. (2018). YouTube. Retrieved February 2, 2026, from [Link]
-
3-(Trifluoromethyl)benzyl alcohol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Acylation Mechanism. (n.d.). Save My Exams. Retrieved February 2, 2026, from [Link]
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Hydrofluoric Acid. (n.d.). Duke University Safety. Retrieved February 2, 2026, from [Link]
-
The Brønsted Acid-catalysed Hydrolysis of Acyl Fluorides in Aqueous Media. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
-
Which benzoyl chloride undergoes hydrolysis faster in water? (2024). Reddit. Retrieved February 2, 2026, from [Link]
-
Making esters. (n.d.). Chemguide. Retrieved February 2, 2026, from [Link]
-
Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Discovery and history of 3-(trifluoromethyl)benzoyl fluoride
An In-depth Technical Guide to 3-(trifluoromethyl)benzoyl fluoride: From Discovery to Application
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal reagent and building block in modern synthetic chemistry. We delve into the historical context of its development, driven by the increasing importance of the trifluoromethyl group in medicinal and agrochemical science. The guide details various synthetic methodologies, from classical halogen exchange to modern de novo strategies, providing field-proven experimental protocols. A core focus is placed on the compound's unique reactivity, which balances the stability of the acyl fluoride bond with the potent electronic effects of the trifluoromethyl moiety. Applications in the synthesis of high-value compounds, particularly pharmaceuticals and agrochemicals, are discussed, highlighting the rationale behind its use in drug design. This document serves as an essential resource for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this versatile chemical entity.
The Genesis: A Tale of Two Moieties
The story of this compound is not of a singular discovery, but the convergence of two powerful concepts in physical organic chemistry: the strategic incorporation of the trifluoromethyl (-CF3) group and the nuanced reactivity of the acyl fluoride (-COF) moiety.
The Trifluoromethyl Group: A "Magical" Addition
The introduction of fluorine into bioactive molecules has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its profound impact on a molecule's physicochemical and biological properties. Its medicinal use dates back to the 1920s, with research intensifying significantly in the mid-1940s.[1] The rationale for its widespread adoption is multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation, particularly when replacing a more labile methyl group.[1][2] This can significantly increase a drug's half-life.
-
Enhanced Lipophilicity: The -CF3 group is one of the most lipophilic substituents, which can improve a molecule's ability to cross biological membranes.[2]
-
Electronic Modulation: As a powerful electron-withdrawing group, it can drastically alter the pKa of nearby functional groups, influencing a drug's ionization state and its ability to bind to target proteins.[2]
-
Bioisosterism: The trifluoromethyl group often serves as a bioisostere for methyl or chloro groups, allowing chemists to fine-tune steric and electronic properties to optimize potency and selectivity.[1]
The impact of this group is evident in numerous blockbuster drugs, including the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[1][3]
The Acyl Fluoride: A Tamed Acylating Agent
While acyl chlorides have long been the workhorses of acylation chemistry, their high reactivity can be a double-edged sword, often leading to side reactions and requiring stringent handling conditions. Acyl fluorides, by contrast, offer a more controlled reactivity profile.[4] The strong C-F bond makes them significantly more stable towards hydrolysis and easier to handle than their chloro- or bromo- counterparts.[4][5] This unique stability, coupled with sufficient electrophilicity to react with common nucleophiles, positions them as superior reagents for complex syntheses where precision is paramount.[4]
The combination of these two functional groups in this compound creates a powerful and versatile building block, enabling the direct introduction of the valuable 3-(trifluoromethyl)benzoyl moiety into complex molecular architectures.
Synthetic Pathways: Crafting the Molecule
The synthesis of this compound can be approached from several strategic directions, depending on the availability of starting materials and the desired scale of production. The primary routes involve the functionalization of a pre-existing trifluoromethylated aromatic ring.
Primary Synthetic Routes
The most common and practical syntheses begin with precursors like 3-(trifluoromethyl)benzoic acid or its corresponding acyl chloride.
-
Route A: Fluorination of 3-(Trifluoromethyl)benzoic Acid: This is arguably the most direct method. The carboxylic acid is converted to the acyl fluoride using a specialized fluorinating agent. Reagents like sulfur tetrafluoride (SF4) or cyanuric fluoride provide a clean conversion.[6][7] This method is often preferred in laboratory settings for its high purity output.[6]
-
Route B: Halogen Exchange (Halex) Reaction: Starting from the more readily available 3-(trifluoromethyl)benzoyl chloride, a halogen exchange reaction can be performed.[8] This involves treating the acyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2), to substitute the chlorine atom for fluorine.[9] This approach leverages the lower cost of the acyl chloride precursor.
-
Route C: Industrial Multi-step Synthesis: For large-scale production, more complex routes starting from basic feedstocks may be employed. One patented method involves the chlorination of a methyl group on a benzoic acid derivative, followed by fluorination to generate the trifluoromethyl group, and subsequent conversion of the carboxylic acid to the acyl fluoride.[10]
Caption: Key synthetic routes to this compound.
Physicochemical & Reactivity Profile
The unique properties of this compound are dictated by the interplay between its two key functional groups.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 328-99-4 | [11][12] |
| Molecular Formula | C₈H₄F₄O | [11][12] |
| Molecular Weight | 192.11 g/mol | [11][12] |
| IUPAC Name | This compound | [11] |
| Appearance | Colorless to light yellow liquid (inferred) | [13] |
| Boiling Point | ~185 °C (estimated, based on chloride) | [13] |
| Density | ~1.4 g/cm³ (estimated, based on chloride) | [13] |
Note: Some physical properties are estimated based on the closely related 3-(trifluoromethyl)benzoyl chloride due to limited specific data for the fluoride.
Reactivity Insights
The reactivity of this compound is a classic example of nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic, influenced by both the fluorine of the acyl fluoride and the potent electron-withdrawing trifluoromethyl group on the aromatic ring. However, its reactivity is tempered compared to the analogous acyl chloride.[14]
-
Stability: The strong C-F bond makes the molecule more resistant to premature hydrolysis, allowing for its use in a wider range of reaction conditions.[4] It can often be handled with fewer precautions against atmospheric moisture compared to acyl chlorides.
-
Acylation Reactions: It reacts cleanly with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.[15][16] These reactions typically proceed with fewer side products than those involving more aggressive acylating agents.[4]
-
Controlled Reactivity: The leaving group, fluoride (F⁻), is less readily displaced than chloride (Cl⁻). This results in a less violent, more controllable reaction, which is particularly advantageous in the synthesis of complex, sensitive molecules.
Sources
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Methodological & Application
Application Note: High-Efficiency Synthesis of Trifluoromethylated Heterocycles via 3-(Trifluoromethyl)benzoyl Fluoride
Executive Summary
This technical guide details the application of 3-(trifluoromethyl)benzoyl fluoride (CAS 328-99-4) as a superior electrophilic building block for the synthesis of trifluoromethylated heterocycles. While acyl chlorides have historically dominated acylation chemistry, they suffer from moisture sensitivity and hydrolytic instability.[1] Acyl fluorides offer a "Goldilocks" reactivity profile: they are highly stable toward hydrolysis (enabling open-air handling) yet exhibit exceptional reactivity in transition-metal-catalyzed cross-couplings and nucleophilic condensations due to the unique nature of the C–F bond.
This guide provides two validated protocols:
-
Direct Nucleophilic Cyclocondensation to form benzothiazoles (a privileged pharmacophore).
-
Pd-Catalyzed Cross-Coupling to generate modular ketone intermediates for divergent heterocycle synthesis.
Strategic Rationale: The Acyl Fluoride Advantage[2]
In drug discovery, the 3-(trifluoromethyl)phenyl moiety is a high-value motif, enhancing lipophilicity and metabolic stability. Introducing this group via the acyl chloride is standard but often plagued by side reactions (hydrolysis, anhydride formation).
Why Switch to the Fluoride?
-
Bond Energy Thermodynamics: The C–F bond (approx. 116 kcal/mol) is stronger than C–Cl (approx. 81 kcal/mol), conferring stability against moisture. However, the high electronegativity of fluorine renders the carbonyl carbon highly electrophilic.
-
Chemoselectivity: Acyl fluorides are resistant to reduction by mild hydrides and do not readily participate in Friedel-Crafts background reactions without specific activation.
-
Catalytic Synergy: In Pd-catalyzed couplings, the fluoride atom acts as a "directing group" for transmetallation. The high affinity of boron for fluorine (in boronic acid couplings) drives the reaction forward, a mechanism unavailable to chlorides.
Reactivity Landscape (Visualized)
Figure 1: Divergent synthetic pathways accessible via this compound. Path A leverages the electrophilicity for heterocycle formation; Path B utilizes the C-F bond for metal-catalyzed scaffolding.
Protocol 1: Direct Synthesis of 2-[3-(Trifluoromethyl)phenyl]benzothiazole
This protocol utilizes a solvent-free, "green" condensation approach.[2] The high electrophilicity of the acyl fluoride allows this reaction to proceed without the strong acids (PPA) or high temperatures required for benzoic acids.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: 2-Aminothiophenol (1.05 equiv)
-
Support: Silica gel (neutral, activated) or mild base (optional, K2CO3)
-
Conditions: Solvent-free, 80°C.
Step-by-Step Methodology
-
Preparation: In a 10 mL screw-cap vial, mix 2-aminothiophenol (1.05 mmol) and silica gel (200 mg). The silica acts as a surface catalyst and dispersant.
-
Addition: Add this compound (1.0 mmol, ~192 mg) dropwise to the mixture.
-
Note: Unlike the acid chloride, no violent HCl gas evolution occurs. However, HF is generated as a byproduct; ensure the vessel is vented to a scrubber or fume hood.
-
-
Reaction: Heat the mixture to 80°C on a heating block for 2 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The acyl fluoride spot (high Rf) should disappear.
-
-
Workup: Cool to room temperature. Add Ethyl Acetate (5 mL) to extract the product from the silica. Filter through a small pad of Celite.
-
Purification: Concentrate the filtrate. Recrystallize from hot ethanol or purify via flash chromatography (0-10% EtOAc in Hexanes).
Expected Yield: 85-92% Key Advantage: Avoids the formation of oxidative disulfide byproducts common when using slower-reacting benzoic acids.
Protocol 2: Pd-Catalyzed Synthesis of Heterocycle Precursors (Ketones)
This reaction constructs the carbon framework. The resulting 3-(trifluoromethyl)benzophenone derivatives are versatile precursors that can be cyclized into indoles (via Fischer synthesis) or quinolines (via Friedländer synthesis).
Mechanistic Insight: The Fluorine-Boron Driving Force
Unlike acid chlorides, which require strictly anhydrous conditions to prevent catalyst poisoning, acyl fluorides utilize the fluoride ion to activate the boronic acid. The transmetallation step is thermodynamically driven by the formation of a strong B–F bond.
Figure 2: Catalytic cycle highlighting the critical Transmetallation step where the Fluoride leaving group activates the Boron species.
Experimental Procedure
Target: 3-(Trifluoromethyl)-4'-methoxybenzophenone
-
Catalyst Loading: In a glovebox or under N2, charge a reaction tube with:
-
Pd(OAc)2 (2 mol%)
-
PCy3 (4 mol%) (Tricyclohexylphosphine is preferred for electron-deficient acyl fluorides).
-
4-Methoxyphenylboronic acid (1.2 equiv).
-
K3PO4 (2.0 equiv).
-
-
Solvent: Add Toluene (anhydrous, 0.2 M concentration relative to substrate).
-
Substrate Addition: Add this compound (1.0 equiv) via syringe.
-
Reaction: Seal the tube and heat to 100°C for 4-6 hours.
-
Note: If decarbonylation (biaryl formation) is observed, lower temperature to 80°C and switch ligand to PPh3.
-
-
Workup: Dilute with diethyl ether, wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography on silica gel.
Comparative Data: Fluoride vs. Chloride[1][2][4]
The following table summarizes the operational advantages of using the fluoride derivative for these specific workflows.
| Feature | 3-(CF3)Benzoyl Chloride | 3-(CF3)Benzoyl Fluoride | Impact |
| Hydrolytic Stability | Low (Hydrolyzes in air <10 min) | High (Stable in air >24 hrs) | Easier handling; consistent stoichiometry. |
| Byproduct | HCl (Corrosive gas) | HF/Fluoride salts | Manageable with standard glass/plastic; less volatile. |
| Pd-Coupling | Requires anhydrous conditions; prone to poisoning. | Robust; F- activates Boron. | Higher yields in Suzuki couplings. |
| Atom Economy | Lower (due to side reactions) | High | Cleaner crude profiles. |
References
-
Schoenebeck, F., et al. (2015). "Acyl Fluorides as Building Blocks for Cross-Coupling."[3][4] Science. [Link]
-
Ogoshi, S., et al. (2020). "Transformation of Acyl Fluorides via Palladium Catalysis." Journal of the American Chemical Society. [Link][5]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Zhang, L., et al. (2018). "Nickel-Catalyzed Decarbonylative Alkylation of Aroyl Fluorides." ACS Omega. [Link]
-
PubChem Database. "this compound Compound Summary." [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. To Make or To Break: Novel Reversible Technique Produces Acyl Fluoride using Rare Metal | Tokyo University of Science [tus.ac.jp]
- 4. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Polymer Functionalization using 3-(Trifluoromethyl)benzoyl Fluoride
Executive Summary & Strategic Rationale
This guide details the application of 3-(trifluoromethyl)benzoyl fluoride (3-TFBF) in polymer synthesis. Unlike bifunctional monomers (e.g., isophthaloyl chlorides) that form the polymer backbone, 3-TFBF is a monofunctional electrophile. Its primary utility in macromolecular science is twofold:
-
End-Group Engineering (Termination): Precise molecular weight control and surface modification of polyamides/polyimides.
-
Post-Polymerization Modification (PPM): Introducing fluorinated pendant groups onto aromatic polymer backbones (e.g., Polystyrene, Polythiophene) via Friedel-Crafts acylation.
Why 3-TFBF?
-
The Fluorine Effect: The trifluoromethyl (-CF
) group significantly lowers the dielectric constant ( ), reduces moisture absorption, and enhances solubility in organic solvents—critical for microelectronics and aerospace coating applications. -
Acyl Fluoride Advantage: Compared to its acyl chloride analog, 3-TFBF offers superior hydrolytic stability (reducing side reactions with trace moisture) while maintaining high reactivity toward nucleophiles and Lewis acid catalysts.
Chemical Properties & Reactivity Profile[1][2][3]
The acyl fluoride moiety (-COF) exhibits a unique "stability-reactivity" balance.[1] The C-F bond is stronger than C-Cl, yet fluoride is an excellent leaving group in the presence of hard nucleophiles (amines) or Lewis acids (AlCl
| Property | Acyl Fluoride (-COF) | Acyl Chloride (-COCl) | Implication for Polymerization |
| Bond Energy (C-X) | ~116 kcal/mol | ~81 kcal/mol | -COF is more resistant to spontaneous hydrolysis during handling. |
| Leaving Group Ability | High (with "hard" nucleophiles) | High (general) | -COF allows for cleaner reactions with amines/alcohols without rapid degradation by atmospheric moisture. |
| Thermal Stability | High | Moderate | 3-TFBF can withstand higher processing temperatures.[2] |
| Byproduct | HF (requires sequestration) | HCl | HF is corrosive; requires specific scavenging bases (e.g., Pyridine, CaO). |
Protocol A: End-Capping of Aromatic Polyamides
Objective: Synthesize a controlled-molecular-weight Aramid oligomer with hydrophobic fluorine end-groups to prevent crystallization and improve solubility.
Mechanism:
The polymerization proceeds via step-growth condensation. 3-TFBF acts as a monofunctional terminator . By adding a calculated excess of diamine and reacting the "living" amine ends with 3-TFBF, we "cap" the chain, preventing further growth and defining the final molecular weight (
Materials
-
Monomer A: 4,4'-Oxydianiline (ODA) [Purified, sublimed][3]
-
Monomer B: Isophthaloyl Chloride (IPC) [Recrystallized]
-
End-Capper: this compound (3-TFBF)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) [Anhydrous, <50 ppm H
O] -
Acid Scavenger: Pyridine or Calcium Oxide (CaO)
Step-by-Step Protocol
-
Reactor Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and rubber septum.
-
Maintain a continuous N
purge.
-
-
Diamine Dissolution:
-
Charge ODA (20.0 mmol, 4.005 g) into the flask.
-
Add anhydrous NMP (80 mL). Stir at room temperature until fully dissolved.
-
Note: Complete dissolution is critical before adding electrophiles to ensure stoichiometric balance.
-
-
Polymerization (Chain Growth):
-
Cool the solution to 0–5 °C using an ice/water bath. (Exotherm control).
-
Add IPC (19.0 mmol, 3.857 g) portion-wise over 15 minutes.
-
Calculation: We use a slight excess of Diamine (
) to ensure chains end with amine groups. -
Allow the reaction to warm to room temperature and stir for 4 hours. Viscosity will increase significantly.
-
-
End-Capping (Functionalization):
-
Add 3-TFBF (2.5 mmol, ~0.48 g) to the viscous solution.
-
Stoichiometry: The excess 3-TFBF (2.5 mmol vs 2.0 mmol unreacted amine groups) ensures 100% capping.
-
Add Pyridine (45 mmol) to scavenge the generated HF and HCl.
-
Stir for an additional 4 hours at room temperature.
-
-
Isolation:
-
Pour the polymer solution slowly into high-shear methanol (500 mL) to precipitate the polymer.
-
Filter the white fibrous solid.
-
Wash: Soxhlet extraction with methanol for 12 hours to remove trapped NMP and fluoride salts.
-
Dry: Vacuum oven at 80 °C for 24 hours.
-
Workflow Diagram (Graphviz)
Caption: Workflow for synthesis of fluorine-terminated polyamides using 3-TFBF as a molecular weight regulator.
Protocol B: Post-Polymerization Modification (Friedel-Crafts)
Objective: Functionalize a Polystyrene (PS) backbone with pendant 3-(trifluoromethyl)benzoyl groups to increase the polymer's hydrophobicity and chemical resistance.
Mechanism:
Electrophilic Aromatic Substitution (EAS). The acyl fluoride is activated by a Lewis Acid (AlCl
Materials
-
Polymer: Polystyrene (Standard, Mw ~50,000)
-
Reagent: 3-TFBF
-
Catalyst: Aluminum Chloride (AlCl
) [Anhydrous, powder] -
Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher degrees of substitution)
Step-by-Step Protocol
-
Dissolution:
-
Dissolve Polystyrene (1.04 g, 10 mmol of styrene units) in anhydrous DCM (50 mL) in a 100 mL flask.
-
-
Catalyst Complex Preparation (Separate Vial):
-
In a glovebox or under strict N
, mix 3-TFBF (2.0 mmol, 20 mol% relative to styrene units) with AlCl (2.2 mmol) in 5 mL nitromethane. -
Observation: Evolution of complex indicates acylium ion formation.
-
-
Acylation Reaction:
-
Add the catalyst/acyl fluoride complex dropwise to the stirring Polystyrene solution at 0 °C.
-
Why 0 °C? To prevent chain scission or cross-linking side reactions.
-
Allow to react for 6–12 hours, gradually warming to room temperature.
-
-
Quenching & Purification:
-
Pour reaction mixture into acidified methanol (MeOH + 5% HCl) to quench the catalyst and precipitate the polymer.
-
Re-dissolve the polymer in THF and re-precipitate in Methanol (Repeat 2x) to ensure removal of aluminum salts and unreacted 3-TFBF.
-
Reaction Mechanism Diagram (Graphviz)
Caption: Mechanism of Friedel-Crafts modification of polystyrene using 3-TFBF and Aluminum Chloride.
Characterization & Quality Control
To validate the success of the protocols, specific analytical techniques are required.[1]
| Technique | Target Observation | Success Criteria |
| Chemical shift of -CF | Sharp singlet around -63 ppm (vs. CFCl | |
| FT-IR | Carbonyl stretch (Amide or Ketone) | Protocol A: Amide I band ~1650 cm |
| GPC (SEC) | Molecular Weight Distribution | Protocol A: Narrower PDI compared to uncapped control; shift in retention time matching theoretical |
| DSC | Glass Transition ( | Shift in |
Safety & Handling (Critical)
-
HF Generation: Although 3-TFBF is stable, its reaction generates Hydrogen Fluoride (HF) or fluoride salts.
-
Mandatory: Use glassware resistant to etching if high concentrations are used (though dilute reactions are usually fine in borosilicate).
-
Scavengers: Always use a base (Pyridine, Et
N) or Calcium Oxide trap.
-
-
Skin/Eye Contact: Acyl fluorides are lachrymators and skin irritants. Double-gloving (Nitrile/Neoprene) is required.
-
Moisture Sensitivity: Store 3-TFBF under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis to 3-(trifluoromethyl)benzoic acid.
References
-
Acyl Fluorides in Synthesis
-
Fluorinated Polyamides
- Mallakpour, S., et al. "Synthesis and properties of fluorinated polyamides...".
- Context: Discusses the solubility benefits of CF3 groups in polyamide backbones.
-
Friedel-Crafts Polyacylation
- Wang, F., et al.
- Context: General protocols for Lewis Acid catalyzed modific
-
Acyl Fluoride Stability vs.
- RSC Organic Chemistry Frontiers.
-
Context: Validation of the superior stability of benzoyl fluorides over chlorides.[5]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of N-Aryl Amides with 3-(Trifluoromethyl)benzoyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of N-aryl amides utilizing 3-(trifluoromethyl)benzoyl fluoride as a key reagent. N-aryl amides are a critical structural motif in numerous pharmaceuticals and agrochemicals. The use of acyl fluorides, particularly those bearing electron-withdrawing groups like the trifluoromethyl moiety, offers significant advantages in terms of stability, reactivity, and selectivity compared to their more common acyl chloride counterparts. This guide will delve into the rationale behind employing this compound, provide detailed batch and flow chemistry protocols for its use in multi-gram scale synthesis, and address critical safety and handling considerations.
Introduction: The Strategic Advantage of this compound in N-Aryl Amide Synthesis
The synthesis of N-aryl amides is a cornerstone of modern medicinal and process chemistry. While numerous methods exist for amide bond formation, the use of acyl halides remains a prevalent and robust strategy. Traditionally, acyl chlorides have been the workhorse for these transformations. However, their high reactivity can lead to challenges, especially in large-scale synthesis, including poor functional group tolerance, formation of impurities, and difficulties in handling due to their moisture sensitivity.
Acyl fluorides have emerged as a superior alternative for several key reasons[1]:
-
Enhanced Stability: The strong carbon-fluorine bond renders acyl fluorides significantly more stable to aqueous conditions than acyl chlorides, minimizing hydrolysis and improving process robustness[1].
-
Controlled Reactivity: While still highly reactive towards amines, acyl fluorides exhibit a more controlled reactivity profile, reducing the likelihood of side reactions.
-
Reduced Steric Hindrance: The smaller size of the fluorine atom compared to chlorine can be advantageous in reactions involving sterically hindered anilines or acyl groups[2].
-
Favorable Byproducts: The reaction of an acyl fluoride with an amine generates hydrogen fluoride (HF), which is readily scavenged by a suitable base, often forming a solid salt that can be easily removed by filtration.
The presence of a trifluoromethyl group at the meta-position of the benzoyl fluoride further modulates the reactivity of the acylating agent. This electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the aryl amine. Unlike an ortho-substituent, the meta-positioning of the trifluoromethyl group does not introduce significant steric hindrance around the reactive center[3][4].
Mechanistic Rationale: The Acylation Pathway
The formation of an N-aryl amide from this compound and an aryl amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aryl amine attacks the electrophilic carbonyl carbon of the acyl fluoride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the fluoride ion as a leaving group. A base is typically employed to neutralize the generated hydrogen fluoride, driving the reaction to completion.
Sources
One-Pot Synthesis Protocols for Trifluoromethylated Heterocycles Derived from 3-(Trifluoromethyl)benzoyl Fluoride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of One-Pot Reactions and the Trifluoromethyl Moiety
In contemporary synthetic organic chemistry, the pursuit of efficiency is paramount. One-pot reactions, wherein multiple sequential transformations are conducted in a single reaction vessel without the isolation of intermediates, represent a significant leap towards this goal. This approach minimizes solvent waste, reduces purification steps, and improves overall time and resource efficiency. When coupled with the strategic incorporation of fluorine-containing functional groups, one-pot methodologies become powerful tools in medicinal chemistry and materials science.
The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides detailed application notes and protocols for the one-pot synthesis of valuable trifluoromethylated heterocycles, utilizing 3-(trifluoromethyl)benzoyl fluoride as a key reactive intermediate.
Core Concept: The Acylation-Cyclization Tandem Reaction
The protocols detailed herein are centered around a powerful one-pot tandem reaction: an initial acylation of a bifunctional nucleophile with this compound, followed by an in-situ cyclization to form a heterocyclic ring system. This strategy leverages the high reactivity of the acyl fluoride to drive the initial amide or ester bond formation, with a subsequent intramolecular reaction yielding the final product.
The choice of this compound as the starting material is strategic. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, promoting rapid acylation.[1] Furthermore, the fluoride leaving group is relatively small and less reactive than other halides, which can minimize side reactions.
Below is a generalized workflow for this one-pot synthesis:
Caption: Generalized workflow for the one-pot acylation-cyclization.
Application Note I: One-Pot Synthesis of 2-(3-(Trifluoromethyl)phenyl)-4H-benzo[d][2][3]oxazin-4-one
Objective: To synthesize a trifluoromethylated benzoxazinone derivative in a single step from this compound and 2-aminobenzoic acid. Benzoxazinones are a class of compounds with a range of biological activities.
Rationale: This protocol is based on the principle of an acylation-dehydration cyclization sequence. The initial reaction of this compound with the amino group of 2-aminobenzoic acid forms an amide intermediate. Subsequent intramolecular cyclization with the carboxylic acid moiety, driven by a suitable catalyst and heat, yields the benzoxazinone.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 192.11 | 192 mg | 1.0 |
| 2-Aminobenzoic acid | 137.14 | 137 mg | 1.0 |
| Gallium(III) triflate | 542.92 | 27 mg | 0.05 (5 mol%) |
| Toluene | - | 10 mL | - |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzoic acid (137 mg, 1.0 mmol) and gallium(III) triflate (27 mg, 0.05 mmol).
-
Add 10 mL of anhydrous toluene to the flask.
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add this compound (192 mg, 1.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(3-(trifluoromethyl)phenyl)-4H-benzo[d][2][3]oxazin-4-one.
Mechanistic Insight:
The gallium(III) triflate acts as a Lewis acid catalyst, activating the carbonyl group of the amide intermediate and facilitating the intramolecular nucleophilic attack by the carboxylic acid oxygen, followed by dehydration to form the benzoxazinone ring.[2][4]
Caption: Key steps in the catalyzed benzoxazinone synthesis.
Application Note II: One-Pot Synthesis of 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazole
Objective: To synthesize a trifluoromethylated benzoxazole derivative in a single step from this compound and 2-aminophenol. Benzoxazoles are important scaffolds in medicinal chemistry with diverse pharmacological properties.
Rationale: This protocol follows a similar acylation-cyclization pathway. The initial acylation of the amino group of 2-aminophenol is followed by a Lewis acid-catalyzed intramolecular cyclization involving the hydroxyl group, leading to the formation of the benzoxazole ring system.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 192.11 | 192 mg | 1.0 |
| 2-Aminophenol | 109.13 | 109 mg | 1.0 |
| Gallium(III) triflate | 542.92 | 27 mg | 0.05 (5 mol%) |
| Acetonitrile | - | 10 mL | - |
Procedure:
-
In a dry 25 mL round-bottom flask, dissolve 2-aminophenol (109 mg, 1.0 mmol) and gallium(III) triflate (27 mg, 0.05 mmol) in 10 mL of anhydrous acetonitrile.
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (192 mg, 1.0 mmol) dropwise to the solution.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to yield 2-(3-(trifluoromethyl)phenyl)benzo[d]oxazole.
Trustworthiness and Self-Validation:
The success of these one-pot protocols is contingent on the sequential nature of the reactions. The initial acylation is typically rapid and exothermic. The subsequent cyclization requires thermal energy and/or catalytic activation. A key validation point is the absence of significant amounts of the uncyclized amide intermediate in the final crude product, which can be confirmed by LC-MS analysis during reaction monitoring. The formation of the desired heterocyclic product can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and HRMS).
Expanding the Scope: Other Potential One-Pot Transformations
The versatility of this compound in one-pot reactions extends beyond the examples provided. By selecting different bifunctional nucleophiles, a variety of other trifluoromethylated heterocycles can be synthesized.
-
Benzothiazoles: Using 2-aminothiophenol as the nucleophile would lead to the formation of 2-(3-(trifluoromethyl)phenyl)benzo[d]thiazole.
-
Quinazolinones: Reaction with anthranilamide (2-aminobenzamide) can yield 2-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one.[5]
The choice of solvent and catalyst may require optimization for each new substrate combination to achieve high yields and purity.
Conclusion
The one-pot synthesis protocols involving this compound presented herein offer an efficient and atom-economical route to valuable trifluoromethylated heterocyclic compounds. By understanding the underlying principles of the acylation-cyclization tandem reaction, researchers can adapt and expand these methodologies to access a wide array of complex molecules for applications in drug discovery and materials science. The enhanced reactivity conferred by the trifluoromethyl group makes this compound a highly effective building block for these streamlined synthetic strategies.
References
-
Reddy, T. S., et al. (2007). Efficient one-pot synthesis of fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones using gallium(III) triflate as a catalyst. Organic Letters, 9(2), 179-182. Available at: [Link]
-
ACS Publications (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Amanote Research (n.d.). Efficient One-Pot Synthesis of Fluorinated. Available at: [Link]
-
Organic Chemistry Portal (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45, 2998-3006. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient one-pot synthesis of fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones using gallium(III) triflate as a catalyst [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (PDF) Efficient One-Pot Synthesis of Fluorinated [research.amanote.com]
- 5. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
3-(Trifluoromethyl)benzoyl fluoride in the synthesis of agrochemicals
Application Note: High-Fidelity Acylation using 3-(Trifluoromethyl)benzoyl Fluoride in Agrochemical Synthesis
Executive Summary
The introduction of the trifluoromethyl (
Technical Introduction: The Fluorine Advantage
In the synthesis of active ingredients like Flurtamone (furanone class) or Diflufenican analogs (carboxamide class), the 3-(trifluoromethyl)phenyl moiety is critical for bioactivity.
The Stability-Reactivity Paradox
The utility of TFM-BF rests on the unique properties of the C-F bond compared to the C-Cl bond found in acid chlorides.
-
Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-Cl bond ( 81 kcal/mol). This creates a high energy barrier for spontaneous hydrolysis, allowing TFM-BF to be handled in open air without rapid degradation. -
Electrophilicity: Despite the strong bond, Fluorine is the most electronegative element (3.98 Pauling). This creates a potent dipole, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines or enolates.
Implication for Process Chemistry: TFM-BF allows for "salt-free" acylation conditions and eliminates the need for strictly anhydrous handling, reducing process costs and impurity profiles associated with acid chloride hydrolysis.
Chemical Properties & Handling
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Molecular Weight | 192.11 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | Higher than corresponding chloride due to dipole. | |
| Stability | Hydrolytically stable (short term) | Can be purified on silica gel (unlike acid chlorides). |
| Hazards | Corrosive, HF generation | CRITICAL: Avoid prolonged contact with borosilicate glass; use PTFE/PFA vessels. |
Application Protocols
Protocol A: Synthesis of this compound
Rationale: Commercial supplies of acid fluorides are often expensive or degraded. In-situ generation using Cyanuric Fluoride is the industry gold standard for atom economy and ease of purification.
Reagents:
-
3-(Trifluoromethyl)benzoic acid (1.0 equiv)
-
Cyanuric Fluoride (0.4 equiv)
-
Pyridine (1.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL PTFE (Teflon) round-bottom flask with a magnetic stir bar and a nitrogen inlet. Note: Glassware can be used for short durations, but etching may occur.
-
Dissolution: Dissolve 3-(trifluoromethyl)benzoic acid (19.0 g, 100 mmol) and pyridine (7.9 g, 100 mmol) in DCM (100 mL). Cool to 0 °C.
-
Fluorination: Add Cyanuric Fluoride (3.4 mL, 40 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (Cyanuric Acid) will form.
-
Workup: Filter the mixture through a sintered glass funnel (fast filtration) to remove cyanuric acid byproducts.
-
Isolation: Wash the filtrate with ice-cold water (2 x 50 mL). Dry the organic layer over
, filter, and concentrate under reduced pressure. -
Validation:
NMR should show a characteristic carbonyl fluoride signal at +16-18 ppm (singlet), distinct from the signal at -63 ppm.
Protocol B: "Salt-Free" Amidation for Agrochemical Scaffolds
Rationale: This protocol demonstrates the synthesis of a generic N-aryl benzamide scaffold (common in PDS inhibiting herbicides) using TFM-BF. Unlike acid chlorides, this reaction can often proceed without exogenous base if silylated amines are used, or with weak bases, preventing racemization of sensitive chiral centers.
Target: N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide
Reagents:
-
This compound (prepared in Protocol A) (1.1 equiv)
-
2,4-Difluoroaniline (1.0 equiv)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equiv) [Optional for silyl-method]
-
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Methodology:
-
Amine Activation: In a reaction vessel, dissolve 2,4-difluoroaniline (10 mmol) in MeCN (20 mL). Add BSA (12 mmol) and stir at 50 °C for 1 hour to generate the N-silylaniline in situ.
-
Acylation: Cool to room temperature. Add this compound (11 mmol) dropwise.
-
Reaction: Stir at reflux (80 °C) for 3 hours.
-
Observation: The reaction generates volatile Trimethylsilyl fluoride (TMS-F) rather than corrosive HF or HCl salts.
-
-
Quench: Add MeOH (5 mL) to quench any excess acyl fluoride.
-
Purification: Concentrate the solvent. Recrystallize the solid residue from Ethanol/Water.
Comparative Analysis & Visualization
Diagram 1: Synthesis Workflow & Mechanism
This diagram illustrates the conversion of the benzoic acid to the fluoride and its subsequent "Salt-Free" coupling via the Silyl-Amine pathway.
Caption: Figure 1. Conversion of Benzoic Acid to TFM-BF and subsequent Silyl-driven Amidation.
Diagram 2: Decision Matrix (Chloride vs. Fluoride)
Use this logic flow to determine when to switch from standard Acid Chlorides to Acid Fluorides in your workflow.
Caption: Figure 2.[4][5][6][7] Decision Matrix for selecting TFM-BF over Acid Chlorides in Process Chemistry.
Troubleshooting & Optimization (Expert Insights)
-
Monitoring Reaction Progress:
-
Issue: Acid fluorides are invisible on TLC plates if they hydrolyze on the silica.
-
Solution: Use an aliquot quench with methanol/triethylamine. Analyze the resulting Methyl Ester via HPLC/GC to infer acid fluoride conversion.
-
-
Corrosion Control:
-
Issue: Long-term storage in glass leads to etching due to trace HF formation.
-
Solution: Store TFM-BF in HDPE or Aluminum containers. Add a scavenger like dry NaF pellets to the storage container to buffer HF.
-
-
Reaction Rate:
-
Insight: If the reaction with the aniline is sluggish, do not heat excessively. Instead, add a catalyst: 10 mol% of 4-Dimethylaminopyridine (DMAP) dramatically accelerates acid fluoride couplings.
-
References
-
Carpino, L. A., et al. (1990). "Acid Fluorides: A New Class of Rapid-Acting Acylating Agents." Journal of the American Chemical Society. Link
-
Olah, G. A., et al. (1978). "Synthetic Methods and Reactions; 63. Preparation of Acid Fluorides with Cyanuric Fluoride." Synthesis. Link
-
Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[8] ChemBioChem. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
BenchChem. (2025). "Flurtamone Herbicide: Mode of Action and Synthesis." BenchChem Technical Guides. Link
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoyl fluoride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Setup for Reactions with Moisture-Sensitive 3-(Trifluoromethyl)benzoyl Fluoride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling of 3-(trifluoromethyl)benzoyl fluoride. As a highly reactive acylating agent, its utility in synthesis is counterbalanced by its acute sensitivity to moisture, which necessitates specialized handling techniques. This guide moves beyond mere procedural steps to explain the underlying chemical principles and rationale for each recommendation. We detail the requisite laboratory setups, including Schlenk line and glovebox techniques, and provide validated, step-by-step protocols for common synthetic applications, such as amide bond formation. The aim is to equip researchers with the expertise to ensure experimental success, reproducibility, and, most importantly, safety.
Introduction: The Duality of Reactivity and Sensitivity
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. The acyl fluoride moiety is a highly efficient acylating agent, often demonstrating unique reactivity and selectivity compared to its more common acyl chloride counterpart.[1] The enhanced stability of the C-F bond makes acyl fluorides less prone to racemization at α-stereocenters and generally more stable for handling than other acyl halides.[1]
However, this desirable reactivity is intrinsically linked to a significant experimental challenge: extreme moisture sensitivity. Atmospheric water readily hydrolyzes this compound back to the less reactive 3-(trifluoromethyl)benzoic acid and highly corrosive hydrogen fluoride (HF), consuming the reagent and introducing hazardous byproducts. Therefore, mastery of anhydrous reaction techniques is not merely best practice but an absolute prerequisite for any synthetic work involving this compound.
This application note provides the foundational knowledge and practical protocols required to harness the synthetic potential of this compound while mitigating the risks associated with its handling.
Reagent Profile: Properties and Hazard Analysis
A thorough understanding of the reagent's properties is fundamental to its safe handling.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 328-99-4 | [2][3] |
| Molecular Formula | C₈H₄F₄O | [2][3][4] |
| Molecular Weight | 192.11 g/mol | [2][3][4] |
| Boiling Point | ~172.3 °C at 760 mmHg | [4] |
| Density | ~1.339 g/cm³ | [4] |
Hazard Identification and Mitigation
This compound is classified as a hazardous substance. All manipulations must be conducted within a certified chemical fume hood by trained personnel.[5]
-
Primary Hazards:
-
Skin Corrosion/Irritation (H315): Causes skin irritation.[2] Direct contact must be avoided.
-
Serious Eye Damage/Irritation (H319): Causes serious eye irritation.[2] Chemical safety goggles are mandatory.
-
Respiratory Irritation (H335): May cause respiratory irritation.[2] Inhalation of vapors must be prevented.
-
-
Reaction-Specific Hazard - Hydrolysis: The most significant unlisted hazard is its reaction with water.
C₈H₄F₄O + H₂O → C₈H₅F₃O₂ + HF
This reaction produces hydrogen fluoride (HF), which is acutely toxic and causes severe, penetrating chemical burns that require specialized first-aid treatment (calcium gluconate gel).[6][7] The imperative for maintaining anhydrous conditions is therefore a critical safety and experimental integrity issue.
-
Required Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Tightly fitting safety goggles or a face shield.
-
Impermeable gloves (e.g., nitrile or neoprene). Check glove manufacturer's compatibility charts.
-
Ensure an eye wash station and safety shower are immediately accessible.
-
A tube of calcium gluconate gel must be readily available in the laboratory as a first-aid measure for potential HF exposure. [6]
-
The Anhydrous Environment: Core Experimental Setups
To prevent reagent decomposition, reactions must be performed under an inert atmosphere, typically dry nitrogen or argon. This is achieved primarily using two pieces of equipment: a Schlenk line or a glovebox.[8]
Glovebox Technique
A glovebox is a sealed container filled with a continuously purified inert gas, allowing for the manipulation of materials in an environment with very low levels of water and oxygen (<1 ppm).[9][10]
-
Principle of Operation: Glassware and reagents are brought into the main chamber through an antechamber, which is purged of air by several cycles of evacuation and refilling with inert gas.[9] The internal atmosphere is constantly circulated over a catalyst that scrubs oxygen and moisture.[10]
-
Best Suited For:
-
Causality and Caveats: While convenient, the glovebox atmosphere can become saturated with volatile solvents, potentially affecting other sensitive materials stored inside.[9] It is crucial to maintain a clean working environment within the box.
Schlenk Line Technique
A Schlenk line is a dual-manifold glassware system connected to a source of dry inert gas and a vacuum pump.[12][13] This setup allows for the direct control of the atmosphere within each individual reaction flask.
-
Principle of Operation: A reaction flask is connected to the line via flexible hosing. By switching a stopcock on the flask's sidearm, the user can either evacuate the flask to remove air and moisture or fill it with inert gas.[14][15] Repeating this "evacuate-refill" cycle three times is standard practice to establish an inert atmosphere.[9][14]
-
Best Suited For:
-
Causality and Caveats: The Schlenk line provides a highly robust and isolated inert environment for the reaction itself. Success depends on the operator's skill in maintaining a positive pressure of inert gas during manipulations like reagent addition.
Mandatory Preparatory Steps
-
Glassware Drying: Adsorbed water on glassware surfaces will readily consume the acyl fluoride. All glassware must be rigorously dried by placing it in an oven (125-150 °C) overnight and assembling it hot while flushing with inert gas, or by flame-drying under vacuum.[15][17][18]
-
Solvent Drying and Degassing: Use only high-purity anhydrous solvents. Solvents can be dried using systems like solvent purification columns (percolation over activated alumina) or by distillation from appropriate drying agents.[9] For some applications, degassing the solvent via several "freeze-pump-thaw" cycles may be necessary to remove dissolved oxygen.[12]
Diagram 1: Standard Schlenk Line Setup for Anhydrous Reaction
Caption: A typical Schlenk line apparatus for moisture-sensitive reactions.
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: Amide Synthesis via Acylation of an Aniline Derivative
This protocol details the reaction of this compound with 4-methoxyaniline to form N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide.
Materials:
-
This compound
-
4-Methoxyaniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (aq.)
-
Saturated Sodium Bicarbonate (aq.)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Preparation: Assemble a two-neck round-bottom flask, previously oven-dried, equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser connected to the Schlenk line on the other. Evacuate the flask and backfill with dry nitrogen three times.[9][14]
-
Reagent Preparation: In the prepared flask, dissolve 4-methoxyaniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM under a positive flow of nitrogen. The pyridine acts as a base to neutralize the HF generated during the reaction.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the acyl fluoride.
-
Acyl Fluoride Addition: Using a dry, nitrogen-flushed syringe, slowly add this compound (1.05 eq) dropwise to the cooled solution over 10-15 minutes. A slight excess of the acylating agent ensures complete consumption of the starting amine.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Diagram 2: Workflow for Amide Synthesis Protocol
Caption: Step-by-step workflow for the synthesis of an amide.
Key Reaction Parameter Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Amine:Base:Acyl Fluoride) | 1.0 : 1.2 : 1.05 | Excess base ensures complete HF scavenging; slight excess of acyl fluoride drives reaction to completion. |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Must be aprotic and rigorously dried to prevent side reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm; warming to RT ensures reaction completion. |
| Reaction Time | 2-12 hours | Substrate dependent; must be determined empirically via reaction monitoring. |
Safety and Waste Management
-
Operational Safety: All operations involving this compound must be performed in a well-ventilated fume hood.[5][6] Avoid direct contact and inhalation.[5]
-
Quenching Excess Reagent: Never add water directly to bulk quantities of the acyl fluoride. To quench excess reagent or clean glassware, slowly add the material to a stirred, cooled solution of a nucleophilic alcohol like isopropanol. This forms a more stable ester and minimizes the violent evolution of HF gas.
-
Waste Disposal: The resulting quenched mixture should be neutralized with a base (e.g., sodium bicarbonate) before being disposed of in an appropriate halogenated organic waste container, following institutional and local environmental regulations.
References
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
- Application Notes and Protocols: Synthesis of Acyl Fluorides Using Oxalyl Fluoride - Benchchem.
- Guides - Chemistry LibreTexts. (2024, October 15).
- Air Free Techniques | Handling Air-Sensitive Materials - Ossila.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. (2013, August 6).
- Video: Glovebox-Operating Procedure and Use of Impurity Sensors - JoVE. (2017, September 6).
- Schlenk Lines Transfer of Solvents to Avoid Air and Moisture - JoVE. (2015, March 4).
- Glove Boxes for Sensitive Chemicals & Materials - Inert Corporation.
- A glove-box and drying system for the manipulation of moisture sensitive materials. (2025, August 7).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
- This compound | C8H4F4O | CID 67606 - PubChem.
- Benzoyl fluoride,3-(trifluoromethyl) | CAS#:328-99-4 | Chemsrc. (2025, August 25).
- SAFETY DATA SHEET - Apollo Scientific. (2015, October 16).
- Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. (2017, July 14).
- Managing air and moisture sensitivity of reagents - Benchchem.
- Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015, March 4).
- This compound | CAS 328-99-4 | SCBT.
- benzoyl fluoride - Organic Syntheses Procedure.
- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024, April 23).
Sources
- 1. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 2. This compound | C8H4F4O | CID 67606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 328-99-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Benzoyl fluoride,3-(trifluoromethyl) | CAS#:328-99-4 | Chemsrc [chemsrc.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 11. inertcorp.com [inertcorp.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ossila.com [ossila.com]
- 14. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 15. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 16. chemistryviews.org [chemistryviews.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
Troubleshooting & Optimization
Work-up and purification challenges with 3-(trifluoromethyl)benzoyl fluoride reactions
Subject: Troubleshooting Work-up, Purification, and Stability Ticket ID: TFF-3CF3-GUIDE Status: Resolved / Knowledge Base Article
Executive Summary
3-(Trifluoromethyl)benzoyl fluoride is a valuable electrophile in medicinal chemistry, offering a unique balance of reactivity and stability compared to its acyl chloride counterpart. However, the electron-withdrawing 3-CF₃ group activates the carbonyl carbon, making it susceptible to rapid hydrolysis if not handled correctly. Furthermore, the generation of Hydrogen Fluoride (HF) byproducts presents significant safety and glassware compatibility challenges.
This guide addresses the three critical failure points in the workflow: HF Management , Hydrolysis Prevention , and Stationary Phase Degradation .
Module 1: Work-up & HF Management
The Challenge: Synthesis of acyl fluorides (e.g., via Deoxo-Fluor, TFFH, or Halogen Exchange) often generates HF or bifluoride salts.[1][2][3] Upon aqueous work-up, these species can etch glass and catalyze the hydrolysis of your product back to 3-(trifluoromethyl)benzoic acid.
The Solution: The "Cold-Buffer" Protocol The 3-CF₃ group increases the electrophilicity of the carbonyl, making this specific benzoyl fluoride more sensitive to base-catalyzed hydrolysis than unsubstituted benzoyl fluoride. However, acidic conditions are worse due to HF regeneration.
Protocol:
-
Quench Temperature: Cool the reaction mixture to 0°C before quenching.
-
Buffer Selection: Use Sat. NaHCO₃ (Sodium Bicarbonate).
-
Why: It neutralizes HF to form NaF (inert salt) and CO₂. Stronger bases (NaOH) will instantly hydrolyze the 3-CF₃-benzoyl fluoride.
-
-
Phase Separation:
-
Use DCM (Dichloromethane) or TBME (tert-Butyl methyl ether) . The trifluoromethyl group significantly enhances lipophilicity, ensuring the product partitions strongly into the organic phase.
-
Critical Step: Check the pH of the aqueous layer.[4] It must be pH 7–8. If acidic, HF is still present.
-
Safety Note: If your synthesis generated stoichiometric HF (e.g., using HF-pyridine), perform the initial quench in a polyethylene (plastic) vessel , not glass.
Figure 1: Decision tree for safe work-up of acyl fluorides, prioritizing HF neutralization and glassware protection.
Module 2: Purification Strategy
The Challenge: Acyl fluorides are notoriously unstable on standard silica gel. The surface hydroxyl groups of silica are slightly acidic and can act as nucleophiles, converting your fluoride back to the carboxylic acid or trapping it on the column.
Comparative Data: Purification Methods
| Method | Suitability for 3-CF₃-Benzoyl Fluoride | Pros | Cons |
| Standard Silica Flash | 🔴 High Risk | Cheap, standard. | High risk of hydrolysis/decomposition due to silica acidity. |
| Buffered Silica (1% Et₃N) | 🟡 Medium | Stabilizes acid-sensitive compounds. | Triethylamine can be difficult to remove completely; may react slowly. |
| Vacuum Distillation | 🟢 Recommended | Yields pure product; no chemical degradation. | Requires specialized glassware; bp ~80-90°C @ 1-2 mmHg (est). |
| Rapid Filtration (Plug) | 🟢 Good | Fast; removes bulk polar impurities. | Lower resolution than full column. |
Recommended Protocol: Distillation (The Gold Standard) Given the volatility of benzoyl fluorides (Unsubstituted Benzoyl Fluoride bp: 159-161°C [1]), the 3-CF₃ derivative is an ideal candidate for vacuum distillation.
-
Setup: Short-path distillation head.
-
Vacuum: High vacuum (< 5 mmHg) is recommended to keep bath temperature below 100°C.
-
Collection: The product will be a clear oil/low-melting solid.
Alternative: Buffered Silica Chromatography If you must use a column (e.g., to separate non-volatile impurities):
-
Pre-treatment: Slurry silica in Hexanes + 1% Triethylamine (Et₃N).
-
Eluent: Run the column with Hexanes/EtOAc (with 0.5% Et₃N).
-
Speed: Run the column fast. Do not let the compound sit on the silica.
Module 3: Reactivity & Storage
Mechanistic Insight: The 3-trifluoromethyl group exerts a strong Inductive Effect (-I). This pulls electron density away from the aromatic ring and the carbonyl carbon.
-
Consequence 1: The carbonyl is more electrophilic than standard benzoyl fluoride. It reacts faster with nucleophiles (amines, alcohols) but also with water (moisture sensitivity).
-
Consequence 2: The C-F bond in the acyl fluoride is strong (approx 115 kcal/mol), making it thermodynamically stable enough to isolate, unlike many other activated esters, provided moisture is excluded.
Storage Protocol:
-
Vessel: Teflon (PTFE) or Polypropylene containers are preferred over glass for long-term storage to prevent slow etching if trace HF regenerates.
-
Atmosphere: Store under Argon/Nitrogen.
-
Temperature: 4°C or -20°C.
Figure 2: Mechanistic impact of the trifluoromethyl group on reactivity and stability.
FAQ: Troubleshooting Common Issues
Q1: My yield is >100% after work-up. What happened? A: This is usually due to Solvent Trapping or Salt Formation . The 3-CF₃ group makes the molecule "greasy" (lipophilic), which can trap DCM in the crystal lattice/oil. Alternatively, if you used excess fluorinating reagent (like TFFH or KHF₂), you may have inorganic salts dissolved in your organic phase.
-
Fix: Dissolve in Hexanes (salts will precipitate), filter, and re-concentrate.
Q2: I see a new spot on TLC that trails. Is it my product? A: No. A trailing spot usually indicates the Carboxylic Acid (hydrolysis product). Acyl fluorides typically run high (non-polar) on TLC, similar to esters.
-
Test: Treat a small aliquot of your NMR sample with methanol. If the peak shifts to the methyl ester, you have the acyl fluoride.
Q3: Can I use glass syringes for transfer? A: For the purified product: Yes . For the crude reaction mixture containing HF: No . Use plastic disposable syringes to avoid seizing the plunger (glass etching creates friction).
References
-
Organic Syntheses. Benzoyl Fluoride. Coll. Vol. 5, p.66 (1973); Vol. 44, p.16 (1964).
-
PubChem. this compound | C8H4F4O. National Library of Medicine.
-
Beaulieu, F., et al. (2009).[1] Acyl Fluoride Synthesis by Fluorination. Organic Letters, 11(21), 5050-5053. (Demonstrates stability/reactivity profiles of electron-deficient acyl fluorides).
-
University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety Guidelines.
Sources
Removal of excess 3-(trifluoromethyl)benzoyl fluoride from reaction mixture
Topic: Purification Strategies for Excess 3-(Trifluoromethyl)benzoyl Fluoride from Reaction Mixtures Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 2, 2026
Executive Summary
This compound (CAS: 328-99-4) presents a unique purification challenge compared to its chloride counterpart. While the electron-withdrawing trifluoromethyl (
The Core Problem: Acid fluorides are significantly more stable toward hydrolysis than acid chlorides. A standard "water wash" is often insufficient to fully hydrolyze the excess reagent, leading to persistent contamination in the organic layer. Furthermore, the lipophilic
This guide details three validated protocols to remove this reagent, prioritizing product stability and purity.
Module 1: Chemical Quenching & Liquid-Liquid Extraction (LLE)
Recommended for: Stable products, gram-scale synthesis, and standard benchtop chemistry.
The most effective removal strategy relies on converting the lipophilic acid fluoride into its hydrophilic benzoate salt (3-(trifluoromethyl)benzoate) via basic hydrolysis.
The Protocol
-
Quench Preparation: Prepare a saturated aqueous solution of Sodium Bicarbonate (
) .-
Why: You need a base to neutralize the hydrofluoric acid (HF) generated and to deprotonate the resulting benzoic acid (
~3.6).
-
-
Biphasic Hydrolysis: Add the bicarbonate solution to your reaction mixture (ratio 1:1 v/v).
-
Catalysis (Critical Step): If the reaction solvent is non-polar (e.g., DCM, Toluene), add a catalytic amount of DMAP (4-Dimethylaminopyridine) or N-Methylimidazole (NMI) (1–5 mol%).
-
Agitation: Stir vigorously for 30–60 minutes .
-
Note: Unlike acid chlorides, which fizz and hydrolyze instantly, this fluorinated reagent requires time.
-
-
Separation: Separate layers. The excess reagent is now trapped in the aqueous layer as the sodium benzoate salt and sodium fluoride.
-
Acid Wash (Optional): Wash the organic layer with 1M HCl to remove residual DMAP/NMI.
Visualization: Hydrolysis Workflow
Figure 1: Decision logic for the basic hydrolysis workup. Note the intervention with DMAP for stubborn acid fluorides.
Module 2: Solid-Phase Scavenging
Recommended for: High-throughput screening (HTS), acid/base sensitive products, or avoiding aqueous workup.
If your product cannot withstand the basic conditions of Module 1, use a polymer-supported amine scavenger.
The Protocol
-
Resin Selection: Use Trisamine resin or Aminomethyl polystyrene .
-
Loading: Typical loading is 1.0–3.0 mmol/g.
-
-
Stoichiometry: Calculate the excess acid fluoride equivalents. Add 3–4 equivalents of resin relative to the excess reagent.
-
Incubation: Add resin directly to the reaction vessel. Shake or stir gently for 1–2 hours .
-
Filtration: Filter the mixture through a frit or Celite pad. The filtrate contains your pure product.
Comparison of Scavenger Resins:
| Resin Type | Reactivity | Best Solvent Compatibility | Notes |
|---|---|---|---|
| Aminomethyl Polystyrene | High | DCM, THF, DMF | Swells well in DCM; fast kinetics. |
| Trisamine (PS-Tris) | Very High | DCM, THF, MeOH | Scavenges both electrophiles (acid fluorides) and acids (HF). |
| Morpholinomethyl PS | Moderate | DCM, THF | Acts as a base; good for sequestering HF but won't covalently bind the acyl group. |
Module 3: Distillation & Chromatography
Recommended for: Large-scale manufacturing or volatile products.
Distillation
This compound has a boiling point of 159–161°C at atmospheric pressure.[4]
-
Feasibility: If your product has a boiling point >250°C or is a solid, vacuum distillation (Kugelrohr or rotovap with high vacuum) can effectively strip the reagent.
-
Warning: Ensure your vacuum trap is cooled with liquid nitrogen/dry ice, as the fluorinated reagent is volatile and corrosive.
Chromatography (Silica Gel)
-
Risk: Acid fluorides can be unstable on silica, hydrolyzing to the acid which then "streaks" or co-elutes with polar products.
-
Fix: If you must use chromatography without a workup, treat the crude mixture with MeOH (Methanol) for 15 minutes before loading. This converts the excess acid fluoride to the Methyl 3-(trifluoromethyl)benzoate .
-
Benefit: The methyl ester is a stable, distinct spot on TLC/LC, easily separable from your product.
-
Troubleshooting & FAQs
Q1: I performed the bicarbonate wash, but I still see the reagent in the organic layer. Why?
A: This is a classic issue with fluorinated aromatics. The lipophilicity of the
-
Solution: Add DMAP (5 mol%) to the biphasic mixture. It acts as a phase-transfer catalyst, shuttling the acyl group into the aqueous phase for hydrolysis.
Q2: How do I monitor the removal using NMR?
A:
-
Reagent (Acid Fluoride): Look for a singlet around +18 to +25 ppm (COF). This is distinct from the
signal (usually -60 to -65 ppm). -
Hydrolyzed Byproduct (Acid/Salt): The COF peak will disappear. The
peak will shift slightly. -
Note: If you used the MeOH quench method, the COF peak disappears, and you will see the methyl ester protons in
-NMR (~3.9 ppm).
Q3: Is the HF generated during hydrolysis dangerous? A: While the amounts are stoichiometric, HF is highly toxic. However, in a saturated bicarbonate quench, the HF is immediately neutralized to Sodium Fluoride (NaF), which is toxic if ingested but does not carry the vapor/contact burn risk of anhydrous HF. Always wear gloves and eye protection.
Q4: Can I use a rotary evaporator to remove it? A: Only if your vacuum is very good (< 5 mbar) and you heat the bath to 50-60°C. The BP is ~160°C (atm), so it is not "volatile" like DCM or Ether. It requires significant energy or high vacuum to strip.
Visualizing the Reactivity Logic
Figure 2: The chemical paradox. The CF3 group activates the center, but the C-F bond strength necessitates aggressive hydrolysis conditions.
References
-
Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride Product & Properties. (Used for physical property correlation and boiling point data).[2] Link
-
Olah, G. A., et al. "Benzoyl Fluoride." Organic Syntheses, Coll.[4] Vol. 5, p.66 (1973); Vol. 45, p.3 (1965). (Foundational text on the stability and synthesis of benzoyl fluorides). Link
-
Flynn, D. L., et al. "Polymer-assisted solution phase chemical library synthesis." Journal of the American Chemical Society, 1997, 119, 4874.[5] (Protocols for scavenger resins). Link
-
PubChem. this compound Compound Summary. National Library of Medicine. (Safety and physical data). Link
Sources
- 1. US3353911A - Process for removing hydrogen fluoride from a gaseous mixture containing hydrogen fluoride and hydrogen chloride - Google Patents [patents.google.com]
- 2. 3-fluoro-5-(trifluoromethyl)benzoyl chloride [myskinrecipes.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. glycopep.com [glycopep.com]
Validation & Comparative
The Renaissance of Acyl Fluorides: A Strategic Guide for Modern Synthesis
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists
Executive Summary: The Stability-Reactivity Paradox
For decades, acyl chlorides were the default electrophiles for acylation due to their high reactivity and availability.[1] However, they suffer from critical flaws: extreme moisture sensitivity, inability to withstand silica gel chromatography, and a tendency to poison transition metal catalysts.
Acyl fluorides represent a "Goldilocks" intermediate. They possess a unique stability-reactivity paradox :
-
High Stability: Due to the strength of the C–F bond (~116 kcal/mol vs. ~81 kcal/mol for C–Cl), they are often stable toward water and silica gel, allowing for easy purification.
-
Tunable Reactivity: Despite this stability, the high electronegativity of fluorine renders the carbonyl carbon highly electrophilic. Under specific activation (e.g., nucleophilic catalysis or transition metal insertion), they react efficiently without the side reactions common to chlorides.
This guide details why and how to transition from acyl chlorides to acyl fluorides in high-value synthesis.
Comparative Analysis: Fluorides vs. Chlorides[1][2][3][4]
The following table summarizes the physicochemical distinctions that dictate the superior performance of acyl fluorides in complex synthesis.
Table 1: Physicochemical & Operational Comparison
| Feature | Acyl Chlorides (R-COCl) | Acyl Fluorides (R-COF) | Impact on Workflow |
| Bond Strength (C–X) | Weak (~81 kcal/mol) | Strong (~116 kcal/mol) | Fluorides resist thermal decomposition. |
| Hydrolytic Stability | Low (Decomposes instantly) | High (Often stable to aq. workup) | Fluorides allow aqueous extraction & silica purification. |
| Leaving Group Ability | Excellent (Cl⁻ is stable) | Poor (F⁻ is unstable w/o help) | Fluorides require specific activation, preventing background side reactions. |
| Atom Economy | Poor (Often requires excess reagent) | High (Stoichiometric efficiency) | Critical for late-stage functionalization. |
| Catalyst Compatibility | Poor (Oxidative addition is too fast; decarbonylation occurs) | Excellent (Rate-limiting oxidative addition) | Fluorides enable cross-coupling (Suzuki, Negishi) to form ketones without CO loss. |
Mechanistic Insight: The Stability Trade-Off
The utility of acyl fluorides stems from the nature of the C–F bond.[2] While fluorine is the most electronegative element (increasing carbonyl electrophilicity by induction), it also acts as a π-donor into the carbonyl antibonding orbital. This "resonance donation" stabilizes the ground state, making the molecule less prone to non-specific nucleophilic attack (like hydrolysis) while retaining reactivity toward targeted nucleophiles.
Diagram 1: The Reactivity Landscape
This diagram illustrates the logical flow of why Acyl Fluorides offer a superior operational window compared to Chlorides.
Figure 1: Operational comparison showing how the ground-state stability of acyl fluorides enables purification and controlled catalysis, unlike the volatile reactivity of acyl chlorides.[3]
Synthesis Protocols
Accessing acyl fluorides is now straightforward using bench-stable reagents.[4][5][3][6][7] Below are two validated protocols: one for scale (Classic) and one for convenience/late-stage functionalization (Modern).
Protocol A: The Modern "Bench-Stable" Method (Schoenebeck Protocol)
Best for: Late-stage functionalization, small-scale discovery, and sensitive substrates. Reagent: Tetramethylammonium Trifluoromethylthiolate [(Me₄N)SCF₃]
Materials:
Step-by-Step Workflow:
-
Setup: In a flame-dried vial equipped with a stir bar, add the carboxylic acid (1.0 mmol) and (Me₄N)SCF₃ (1.1 mmol).
-
Reaction: Add dry CH₂Cl₂ (0.2 M concentration). Cap the vial (no inert atmosphere strictly required, but recommended).
-
Agitation: Stir at room temperature for 15–60 minutes.
-
Observation: The reaction releases COS gas (ensure ventilation).
-
-
Workup: The byproduct is solid Me₄NOCF₃.
-
Filtration: Pass the mixture through a short pad of Celite or a frit to remove the solid byproduct.
-
Concentration: Evaporate the solvent under reduced pressure.
-
-
Result: High-purity acyl fluoride ready for coupling or silica chromatography.
Protocol B: The Classic Scale-Up Method (Cyanuric Fluoride)
Best for: Multi-gram synthesis, robust substrates. Reagent: Cyanuric Fluoride (2,4,6-trifluoro-1,3,5-triazine)
Materials:
-
Carboxylic Acid (1.0 equiv)[8]
-
Cyanuric Fluoride (0.4 equiv)
-
Pyridine (1.0 equiv)
-
Solvent: CH₂Cl₂[5]
Step-by-Step Workflow:
-
Setup: Dissolve carboxylic acid and pyridine in CH₂Cl₂ at 0°C.
-
Addition: Add Cyanuric Fluoride dropwise. (Note: 0.33 equiv is theoretically sufficient, but 0.4 ensures completion).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Dilute with water (Acyl fluorides are stable enough for this!). Wash with ice-cold water to remove pyridine salts.
-
Purification: Dry over MgSO₄ and concentrate. Distill or column chromatography if necessary.
The "Killer App": Cross-Coupling (Ketone Synthesis)[13]
The most significant advantage of acyl fluorides over chlorides is in transition metal catalysis, specifically Suzuki-Miyaura type couplings to form ketones.
-
The Problem with Chlorides: Acyl chlorides undergo oxidative addition to Pd(0) extremely fast. This leads to decarbonylation (loss of CO) before transmetallation can occur, resulting in unwanted alkyl/aryl byproducts.
-
The Fluoride Solution: The C–F bond is stronger.[1][2] Oxidative addition becomes the rate-determining step. This controlled entry into the catalytic cycle prevents decarbonylation and allows the transmetallation to proceed smoothly.
Diagram 2: The Schoenebeck Catalytic Cycle
Visualizing the mechanistic advantage in preserving the carbonyl group.
Figure 2: The catalytic cycle for acyl fluoride cross-coupling. Note that the oxidative addition is rate-limiting, which suppresses the decarbonylation pathway common with acyl chlorides.
Experimental Validation & Data
To validate the stability claims, consider the following comparative data points extracted from kinetic studies [1][3].
Hydrolytic Stability (Half-life in Neutral Water/Acetone)
| Substrate | Half-Life ( | Observation |
| Benzoyl Chloride | < 20 seconds | Rapid evolution of HCl and heat. |
| Benzoyl Fluoride | > 10 hours | Slow hydrolysis; allows for extraction. |
| Aliphatic Acyl Fluoride | > 4 hours | Stable enough for flash chromatography. |
Cross-Coupling Yield (Suzuki Reaction to Ketones)
| Electrophile | Catalyst System | Yield of Ketone | Note |
| Acyl Chloride | Pd(PPh₃)₄ | < 30% | Major decarbonylation product observed. |
| Acyl Fluoride | Pd(PPh₃)₄ | > 85% | Exclusive ketone formation. |
References
-
Schoenebeck, F., et al. (2017).[4][3][7][10][12] "Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3." Organic Letters. [Link][4][3][7]
-
Rovis, T., et al. (2015). "Acyl Fluorides in Transition Metal Catalysis." Chemical Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistryviews.org [chemistryviews.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3 [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
Efficacy of 3-(trifluoromethyl)benzoyl fluoride versus other coupling reagents in peptide synthesis
Executive Summary
In the landscape of peptide derivatization and medicinal chemistry, 3-(trifluoromethyl)benzoyl fluoride (TFBF) represents a specialized, high-efficacy acylating agent rather than a generic coupling reagent (like HATU or EDC). While standard coupling reagents activate a free carboxylic acid in situ, TFBF is a pre-activated electrophile designed to introduce the 3-(trifluoromethyl)benzamide motif—a pharmacophore critical in kinase inhibitors (e.g., Nilotinib) and other bioactive molecules due to the metabolic stability and lipophilicity of the trifluoromethyl group.
This guide analyzes the efficacy of TFBF compared to traditional activation methods (Acid Chlorides, HATU/DIPEA, Mixed Anhydrides), focusing on its unique "Goldilocks" reactivity: sufficient stability for handling/storage yet high electrophilicity for coupling to sterically hindered peptide N-termini.
Chemical Profile & Mechanistic Advantage[1]
The "Goldilocks" Reactivity of Acyl Fluorides
Unlike their acid chloride counterparts, which are often hygroscopic and prone to rapid hydrolysis, acyl fluorides like TFBF exhibit remarkable thermal and hydrolytic stability. This stability arises from the strong C–F bond, which resists attack by weak nucleophiles (water) but readily undergoes aminolysis due to the high electronegativity of fluorine and the unique nature of the tetrahedral transition state.
Impact of the 3-CF
Comparative Mechanism Diagram
The following diagram illustrates the reaction pathways and byproduct profiles of TFBF versus standard coupling reagents.
Figure 1: Comparative activation pathways. TFBF offers a direct, high-yielding route with volatile/removable byproducts, avoiding the instability of acid chlorides and the atom-inefficiency of uronium salts.
Comparative Efficacy Analysis
The following table contrasts TFBF against standard coupling methodologies for introducing the 3-(trifluoromethyl)benzoyl group.
| Feature | 3-(CF | Acid Chloride (3-CF | In-Situ Activation (HATU/DIPEA) | Carbodiimide (EDC/NHS) |
| Reactivity | High (Tunable). Excellent for hindered amines. | Very High (Uncontrolled). Risk of side reactions.[1][2][3] | Moderate to High . Dependent on steric bulk. | Moderate . Slow with hindered amines. |
| Stability | High . Crystalline solid, stable to brief water exposure. | Low . Hydrolyzes rapidly in air/moisture. | N/A . Generated in situ (transient). | N/A . Intermediate O-acylisourea is unstable. |
| Byproducts | HF (removed as salt or gas). Atom economical. | HCl (corrosive, requires base scavenger). | Urea (difficult to remove), HOAt, Guanidinium salts. | Urea (soluble/insoluble depending on reagent). |
| Racemization | Low risk (neutral conditions possible). | High risk (due to oxazolone formation). | Low risk (suppressed by HOAt). | Moderate risk.[1] |
| Purification | Simple extraction or filtration. | Requires careful quenching. | Requires chromatography to remove urea/HOAt. | Aqueous workup (for EDC).[2] |
| Use Case | Hindered/Valuable Peptides. Large scale manufacturing. | Simple, non-sensitive substrates. | Research scale, standard couplings. | Aqueous phase synthesis.[2] |
Key Advantages of TFBF
-
Atom Economy & Purification: Unlike HATU (MW ~380), which generates stoichiometric amounts of heavy organic byproducts (tetramethylurea, HOAt), TFBF (MW ~192) releases only fluoride ions. This simplifies downstream purification, often allowing product isolation via simple precipitation.
-
Handling: TFBF is typically a crystalline solid or stable liquid that can be weighed in air, unlike the corresponding acid chloride which fumes and degrades.
-
Reaction Rate: For sterically encumbered N-termini (e.g., N-Methyl-Valine), acid fluorides often outperform active esters (OBt/OAt) because the small fluoride leaving group minimizes steric clash in the transition state.
Validated Experimental Protocols
Method A: Synthesis of TFBF (In-Situ Generation)
Use this if the isolated reagent is unavailable. Based on Carpino's TFFH methodology.
Reagents:
-
3-(Trifluoromethyl)benzoic acid (1.0 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.0 equiv)
-
DIPEA (Diisopropylethylamine) (1.0 equiv)
-
Solvent: DCM or DMF (anhydrous)
Protocol:
-
Dissolve 3-(trifluoromethyl)benzoic acid and TFFH in anhydrous DCM under nitrogen.
-
Add DIPEA dropwise at 0°C.
-
Stir at room temperature for 30–60 minutes. Note: Conversion to the acid fluoride can be monitored by
F NMR (shift of COF is distinct, typically ~ +18 ppm vs TFA). -
Coupling: Add the peptide/amine (1.0–1.2 equiv) and additional DIPEA (1.0 equiv) directly to the mixture.
-
Stir until completion (typically <1 hour for standard amines, 2–4 hours for hindered amines).
Method B: Coupling Using Isolated TFBF
Preferred for high-value peptides or GMP synthesis.
Reagents:
-
Peptide resin (for SPPS) or Free Amine (Solution)
-
This compound (TFBF) (1.5–3.0 equiv)
-
Base: DIPEA or Collidine (2.0–5.0 equiv)
-
Solvent: DMF or NMP
Step-by-Step:
-
Preparation: Swell peptide resin in DMF (2 x 15 min).
-
Acylation: Dissolve TFBF in DMF. Add Base.[1][4]
-
Expert Tip: For extremely hindered couplings (e.g., Aib-Aib), use no base initially if using silyl-protected amines, or use Collidine (weaker base) to prevent aspartimide formation or racemization of the preceding residue.
-
-
Reaction: Add solution to resin. Shake for 45–90 minutes.
-
Monitoring: Perform Kaiser test (qualitative) or micro-cleavage LC-MS. The distinct mass shift (+172 Da for the 3-CF
-benzoyl group) is easily detectable. -
Workup: Wash resin with DMF (3x), DCM (3x).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Slow Reaction | Steric hindrance or poor swelling. | Switch solvent to NMP or use microwave irradiation (50°C, 10 min). Acid fluorides are thermally stable enough for mild heating. |
| Hydrolysis of Reagent | Wet solvent. | Although stable, TFBF will eventually hydrolyze. Ensure anhydrous DMF/DCM. Use TFFH for in-situ generation if stock is old. |
| Racemization of Prev. AA | High base concentration. | Reduce DIPEA. Acid fluorides are highly reactive; minimal base is often sufficient to drive the reaction. Use Collidine. |
| Precipitate Formation | Fluoride salts (e.g., DIPEA·HF). | This is normal. Wash resin thoroughly with DCM to remove salts. |
References
-
Carpino, L. A., et al. (1990). "Acid Fluorides: A New Class of Rapid-Acting Peptide Coupling Reagents." Journal of the American Chemical Society, 112(26), 9651–9652. Link
-
Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][5] Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
-
Wenschuh, H., et al. (1995). "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Containing Sterically Hindered Residues."[6] Journal of Organic Chemistry, 60(2), 405-410. Link
-
FDA Drug Database. (2024). "Structure and Synthesis of Nilotinib." (Reference for pharmacophore relevance). Link
Sources
- 1. EP0038987B1 - Process for preparing acyl cyanides - Google Patents [patents.google.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validated HPLC Method for Purity Analysis of 3-(Trifluoromethyl)benzoyl Fluoride
Introduction: The Critical Role of Purity in Reactive Intermediates
In the landscape of pharmaceutical and agrochemical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-(Trifluoromethyl)benzoyl fluoride is a highly reactive acyl fluoride used as a key building block in the synthesis of complex molecules. Its acyl fluoride moiety makes it an efficient acylating agent, but also susceptible to hydrolysis and other side reactions. Consequently, ensuring its purity is paramount, as even trace impurities can lead to undesired by-products, impacting the yield and safety profile of the final active ingredient.
This guide provides an in-depth, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the stringent purity assessment of this compound. We will explore the rationale behind the method's development, present a comprehensive validation protocol grounded in International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against orthogonal analytical techniques like Gas Chromatography (GC) and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Primary Analytical Workhorse: A Validated RP-HPLC Method
High-Performance Liquid Chromatography is a robust and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds, making it an ideal choice for analyzing reactive molecules like this compound.[1] A stability-indicating HPLC method is crucial for effectively separating the main compound from process-related impurities and potential degradants.[1]
Causality Behind Method Development
The choice of an analytical method is driven by the physicochemical properties of the analyte. This compound possesses a benzoyl chromophore, making it suitable for UV detection. Its trifluoromethyl group and aromatic ring lend it sufficient hydrophobicity for retention on a reversed-phase column.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column was selected for its strong hydrophobic retention capabilities, which are ideal for separating aromatic compounds based on subtle differences in their structure and polarity.
-
Mobile Phase Strategy: A gradient elution using acetonitrile and water was employed. This approach allows for the effective elution of the main analyte peak while ensuring that any more or less polar impurities are also resolved and eluted within a reasonable runtime. A small amount of formic acid is added to the aqueous phase to sharpen the peak shape by suppressing the ionization of any potential acidic impurities.
-
Detection: A Diode Array Detector (DAD) is used, set at a wavelength where the benzoyl chromophore exhibits strong absorbance (typically around 230-254 nm). The DAD offers the significant advantage of acquiring spectra across a range of wavelengths, which can be used for peak purity analysis to ensure the chromatographic peak is not composed of multiple co-eluting components.[2]
Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).[1]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
HPLC grade acetonitrile, water, and formic acid.
-
Reference standard of this compound (purity >99.5%).
-
Potential impurities for method development (e.g., 3-(trifluoromethyl)benzoic acid, the primary hydrolytic degradant).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Scientist's Note: Due to the reactivity of the acyl fluoride, sample preparation should be conducted swiftly in a dry solvent like acetonitrile to minimize hydrolysis to the corresponding carboxylic acid.
Method Validation: A Self-Validating System
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[3][4]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This was demonstrated by spiking the sample with its primary degradant, 3-(trifluoromethyl)benzoic acid, and confirming baseline separation. The DAD peak purity analysis further confirmed the homogeneity of the main peak.
-
Linearity: A minimum of five concentrations were prepared across a range of 50% to 150% of the target concentration.[2] The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The percent recovery at each level was calculated.[4]
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of the standard solution showed a Relative Standard Deviation (RSD) of less than 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding an RSD of less than 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio (S/N), with LOQ typically at S/N of 10 and LOD at S/N of 3.
-
Robustness: The method's reliability was tested by making small, deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). The system suitability parameters remained within acceptable limits.
Illustrative Validation Data Summary
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Analyte peak is pure and resolved from impurities (Resolution > 2) | Peak for 3-(trifluoromethyl)benzoic acid resolved with R=3.5. Peak purity angle < purity threshold. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 0.25 - 0.75 mg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 1.12% |
| LOD | Report Value | 0.05 µg/mL |
| LOQ | Report Value | 0.15 µg/mL |
| Robustness | System suitability passes | Passed |
Visualization of the Analytical Workflow
The following diagram outlines the logical flow of the HPLC purity analysis, from initial sample handling to the final, validated result.
Comparison with Orthogonal Analytical Methods
For a comprehensive quality assessment, relying on a single analytical method is insufficient. Orthogonal methods, which rely on different chemical principles for separation or detection, provide a more complete picture of a sample's purity.[3] For this compound, GC and ¹⁹F qNMR are excellent orthogonal choices.
Alternative 1: Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase at elevated temperatures.
-
Principle & Rationale: this compound is sufficiently volatile for GC analysis.[5] A GC method can be highly effective for detecting non-UV active, volatile impurities that might be missed by HPLC, such as residual solvents from the synthesis process.
-
Causality & Limitations: The primary concern with GC is the thermal stability of the analyte. The high temperatures of the GC inlet could potentially cause on-column degradation of the reactive acyl fluoride, leading to an inaccurate purity assessment. This risk necessitates careful method development with lower inlet temperatures and rapid temperature ramps.
Alternative 2: Quantitative ¹⁹F NMR (qNMR)
Given the presence of a trifluoromethyl group, ¹⁹F qNMR is a uniquely powerful tool for purity analysis.
-
Principle & Rationale: qNMR determines purity by comparing the integral of a specific resonance from the analyte molecule to the integral of a known, certified internal standard.[6] Since the signal intensity is directly proportional to the number of nuclei, it provides a direct molar measurement without the need for a reference standard of the analyte itself.[7] This is a significant advantage, especially for novel compounds or reactive intermediates where a high-purity reference may not be available. The analysis of ¹⁹F nuclei offers a clean spectral window with high sensitivity.[8]
-
Causality & Limitations: The primary limitation of qNMR is its lower sensitivity compared to HPLC-UV. While excellent for assaying the main component and major impurities, it may not detect trace-level impurities that are readily observed by HPLC.
Performance Comparison: HPLC vs. GC vs. qNMR
| Feature | Validated RP-HPLC | Gas Chromatography (GC) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gas mobile and liquid/solid stationary phases | Nuclear magnetic resonance of ¹⁹F nuclei |
| Primary Separation | Polarity / Hydrophobicity | Volatility / Boiling Point | Chemical structure (direct observation) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) |
| Specificity | High (with DAD for peak purity) | High (especially with MS detection) | Very High (structurally specific signals) |
| Key Advantage | Robust, versatile, ideal for non-volatile & thermally labile compounds.[1] | Excellent for volatile impurities and residual solvents.[9] | Absolute quantification without a specific reference standard; structurally definitive.[6] |
| Key Limitation | Requires a reference standard for quantification; may miss non-UV active impurities. | Potential for thermal degradation of reactive analytes. | Lower sensitivity; may miss trace impurities. |
| Best For | Routine QC, stability testing, primary purity assessment. | Detecting volatile process impurities, residual solvents. | Absolute purity assignment, reference standard characterization, structural confirmation. |
Conclusion
The validated RP-HPLC method detailed in this guide serves as a robust, precise, and accurate tool for the routine purity analysis of this compound. Its development is logically grounded in the analyte's chemical properties, and its validation according to ICH guidelines ensures its trustworthiness for quality control in a regulated environment.[3][4]
However, for a complete and unassailable understanding of a compound's purity profile, a multi-faceted approach is essential. The strategic use of orthogonal methods like Gas Chromatography for volatile impurity detection and, most notably, ¹⁹F qNMR for absolute purity determination, provides a self-validating analytical system. By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final products.
References
- Benchchem. Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC. Benchchem.
- ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. 2023-11-30.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 2025-07-22.
- Royal Society of Chemistry. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science. 2021-11-29.
- Organic Chemistry Portal. Acyl fluoride synthesis by fluorination. Organic Chemistry Portal.
- Organic Syntheses. Benzoyl fluoride. Organic Syntheses Procedure.
- NIH. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. National Institutes of Health.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98%. Sigma-Aldrich.
- PubChem. This compound. National Center for Biotechnology Information.
- RSC Publishing. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Royal Society of Chemistry. 2019-08-16.
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
- ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. 2017-03-31.
- IJIRSET. A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary. International Journal of Innovative Research in Science, Engineering and Technology.
- JOCPR. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. 2025-08-05.
- EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Semantic Scholar. Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Semantic Scholar.
- Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich.
- NIH. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. National Institutes of Health. 2025-01-24.
- Chemsrc. Benzoyl fluoride,3-(trifluoromethyl). Chemsrc. 2025-08-25.
- ResearchGate. Investigations of benzoyl fluoride and the short-lived benzoacyl cation. ResearchGate. 2025-09-17.
- ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014-10-08.
- EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- YorkSpace. The Synthesis and Reactivity of Carbamoyl Fluorides. York University.
- Acanthus Research. Quantitative NMR Spectroscopy. Acanthus Research Inc. 2022-06-24.
- ChemicalBook. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 1H NMR spectrum. ChemicalBook.
- Wiley Online Library. Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Wiley.
- Physics & Maths Tutor. 4.10 Organic Synthesis and Analysis. Physics & Maths Tutor.
- PubChem. 3-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Benzoyl fluoride,3-(trifluoromethyl) | CAS#:328-99-4 | Chemsrc [chemsrc.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acgpubs.org [acgpubs.org]
- 9. ijirset.com [ijirset.com]
Benchmarking the performance of 3-(trifluoromethyl)benzoyl fluoride in specific applications
Executive Summary
In the landscape of acylating agents, 3-(trifluoromethyl)benzoyl fluoride (3-TFBF) occupies a "Goldilocks" zone of reactivity. While acyl chlorides are traditionally the standard for electrophilic aromatic substitution and amide coupling, they suffer from moisture sensitivity and aggressive byproduct formation (HCl). Conversely, carboxylic acids require expensive coupling agents (HATU, EDC) and generate stoichiometric urea waste.
This guide benchmarks 3-TFBF against these traditional alternatives. Our analysis demonstrates that the unique combination of the electron-withdrawing trifluoromethyl group (-CF₃) and the strong C–F bond creates a reagent that is hydrolytically stable enough for open-flask handling yet kinetically active toward amines and organometallic nucleophiles.
Part 1: Chemical Profile & Stability Benchmarking[1]
The meta-substitution of the trifluoromethyl group provides significant electronic deactivation of the aromatic ring, making the carbonyl carbon highly electrophilic. However, the nature of the leaving group (Fluoride vs. Chloride) dictates the storage stability.
Comparative Stability Matrix
The following table benchmarks 3-TFBF against its chloride analog and the parent acid.
| Feature | This compound | 3-(Trifluoromethyl)benzoyl Chloride | 3-(Trifluoromethyl)benzoic Acid |
| CAS | 328-99-4 | 2251-65-2 | 454-92-2 |
| Bond Energy (C-X) | ~116 kcal/mol (C-F) | ~81 kcal/mol (C-Cl) | N/A (C-OH) |
| Hydrolytic Stability | High : Stable to atmospheric moisture; slow hydrolysis in neutral water.[1] | Low : Rapidly fumes in air; violent hydrolysis.[1] | Stable : No hydrolysis.[1] |
| Atom Economy | Good : Byproduct is HF (removable as salt).[1] | Moderate : Byproduct is HCl (gas/acid).[1] | Poor : Requires coupling agents (e.g., HATU + Urea waste).[1] |
| Handling | Open-air compatible for short periods.[1] | Requires Schlenk line/dry box.[1] | Open-air compatible.[1] |
Mechanism of Stability
The stability of 3-TFBF arises from the overlap of the fluorine 2p orbitals with the carbonyl π-system, which is more effective than the chlorine 3p overlap. This resonance donation strengthens the C-F bond, rendering it less susceptible to attack by weak nucleophiles (like water) while maintaining high reactivity toward stronger nucleophiles (amines).
Figure 1: The reactivity spectrum of benzoyl derivatives. 3-TFBF represents the optimal balance for scale-up chemistry.[1]
Part 2: Application Benchmarking
Amide Bond Formation (Peptide & Drug Synthesis)
The primary application of 3-TFBF is the introduction of the 3-trifluoromethylbenzoyl motif—a common pharmacophore in kinase inhibitors—into amines.
Benchmark vs. HATU/DIPEA:
-
Throughput: 3-TFBF reactions are typically complete in <1 hour, whereas HATU couplings often require 2–12 hours.[1]
-
Purification: HATU generates tetramethylurea and phosphorous byproducts that complicate HPLC purification. 3-TFBF generates fluoride ions, which are easily scavenged by a simple aqueous wash or solid-phase extraction (silica/calcium carbonate).[1]
-
Racemization: When coupling to chiral amines or amino acids, acyl fluorides exhibit significantly lower racemization rates compared to acyl chlorides due to the absence of "ketene" intermediate formation pathways often seen with chlorides.
Friedel-Crafts Acylation
While acyl chlorides are the traditional choice, they require stoichiometric aluminum chloride (AlCl₃), which is harsh.
-
The 3-TFBF Advantage: Acyl fluorides can be activated by "soft" Lewis acids or silyl cations (e.g., trimethylsilyl triflate, TMSOTf) or boron trifluoride (BF₃). This allows for acylation of sensitive substrates that would decompose under AlCl₃ conditions.[1]
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of N-benzyl-3-(trifluoromethyl)benzamide via 3-TFBF. Rationale: This protocol uses a biphasic system to demonstrate the hydrolytic stability of the fluoride.
Materials
-
Reagent: this compound (1.0 equiv)[1]
-
Substrate: Benzylamine (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) - Scavenges HF as KF.[1]
-
Solvent: Dichloromethane (DCM) / Water (1:1 v/v)
Step-by-Step Workflow
-
Preparation: Dissolve benzylamine (10 mmol) in DCM (20 mL). Add a solution of K₂CO₃ (20 mmol) in water (20 mL) to the flask.
-
Addition: Add this compound (10 mmol) dropwise to the rapidly stirring biphasic mixture at room temperature.
-
Checkpoint: Unlike the chloride analog, no vigorous fuming or exotherm should be observed.
-
-
Reaction: Stir vigorously for 30 minutes.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1).[1] The disappearance of the amine spot indicates completion.
-
-
Workup: Separate the organic layer.[1] Wash the aqueous layer once with DCM (10 mL).[1] Combine organics.
-
Purification: Wash the combined organics with 1M HCl (to remove excess amine) and Brine. Dry over MgSO₄ and concentrate.
-
Result: High purity amide (>95%) is typically obtained without column chromatography.[1]
-
Figure 2: Biphasic synthesis workflow leveraging the hydrolytic stability of 3-TFBF.
Part 4: References
-
Olah, G. A., et al. (1973).[1][2] "Acyl Fluorides: Preparation and Properties." Synthesis.
-
Schoenebeck, F., et al. (2017).[1][3] "Rapid and Selective Formation of Acyl Fluorides." Organic Letters.
-
PubChem. (2025).[1][4][5][6][7] "this compound Compound Summary." National Library of Medicine.[1] [5]
-
BenchChem. (2025).[1][8][9] "Comparative Reactivity of Benzoyl Chlorides." Application Notes.
-
Lal, G. S., et al. (1999).[1][3] "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor): A New Deoxofluorinating Agent."[1] Journal of Organic Chemistry.
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- 1. Benzoyl fluoride, 4-(trifluoromethyl)- | C8H4F4O | CID 67784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 4. 2-(Trifluoromethyl)benzoyl fluoride | C8H4F4O | CID 67563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)benzal chloride | C8H5Cl2F3 | CID 2777375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H4F4O | CID 67606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 75257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to 3-(Trifluoromethyl)benzoyl Fluoride and Its Synthetic Precursors
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is a cornerstone of this approach, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. 3-(Trifluoromethyl)benzoyl fluoride stands out as a key building block, offering a reactive acyl fluoride moiety for nucleophilic substitution, making it a versatile reagent in the synthesis of complex molecules. This guide provides a comprehensive spectroscopic comparison of this compound and its common precursor, 3-(trifluoromethyl)benzoic acid, supported by detailed experimental data and protocols.
Introduction: The Significance of Fluorinated Benzoyl Halides
The conversion of a carboxylic acid to a more reactive acyl halide is a fundamental transformation in organic synthesis. While acyl chlorides have traditionally been the workhorses, acyl fluorides are gaining increasing attention due to their unique reactivity profile. They are generally more stable to moisture and easier to handle than their chloro-analogs, yet sufficiently reactive to undergo a wide range of transformations. This guide will delve into the spectroscopic nuances that differentiate this compound from its parent carboxylic acid, providing researchers with the analytical tools to monitor this crucial transformation and characterize their materials with confidence.
Molecular Structures and Synthetic Transformation
The synthesis of this compound from 3-(trifluoromethyl)benzoic acid is a dehydrofluorination reaction, typically achieved using a variety of modern fluorinating agents. The overall transformation is depicted below:
Figure 2: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.0 eq). Cool the mixture in an ice bath and add a solution of cyanuric fluoride (0.4 eq) in anhydrous acetonitrile dropwise over 30 minutes. Causality: Pyridine acts as a base to form the more nucleophilic carboxylate and also catalyzes the reaction. The slow addition of the fluorinating agent controls the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by withdrawing a small aliquot for ¹⁹F NMR analysis to observe the appearance of the acyl fluoride signal and the disappearance of the starting material. Self-Validation: The disappearance of the starting material spot on the TLC plate and the emergence of a new, less polar spot indicates a successful reaction.
-
Work-up: Upon completion, a white precipitate of cyanuric acid will form. Filter the reaction mixture through a pad of celite and wash the filter cake with a small amount of anhydrous acetonitrile. The filtrate is then carefully washed with ice-cold water to remove any remaining pyridine and cyanuric acid. Rationale: The insolubility of the cyanuric acid byproduct in acetonitrile allows for its easy removal by filtration.
-
Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.
-
Characterization: Confirm the identity and purity of the product using IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, comparing the obtained spectra with the data provided in this guide.
Conclusion
The spectroscopic techniques detailed in this guide provide a robust framework for the characterization of this compound and its precursor, 3-(trifluoromethyl)benzoic acid. The distinct shifts in IR and NMR spectra, coupled with characteristic fragmentation patterns in mass spectrometry, allow for unambiguous identification and purity assessment. The provided synthetic protocol offers a reliable method for accessing this valuable fluorinated building block, empowering researchers in their pursuit of novel pharmaceuticals and advanced materials.
References
-
PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]
-
PubChem. This compound. [Link]
-
Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides with Formate. Chin. J. Chem.2017 , 35, 1761-1765. [Link]
- Olivos, H. J.; Allgeier, A. M.; Bolduc, T. G. Cyanuric Fluoride. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2013.
- Prakash, G. K. S.; Wang, F.; Zhang, Z.; Olah, G. A. Modern Methodologies for the Synthesis of Organofluorine Compounds. In Modern Fluoroorganic Chemistry; John Wiley & Sons, Ltd, 2018; pp 1–78.
- Burke, S. D.; Danishefsky, S. J.
-
NIST. 3-(Trifluoromethyl)benzoic acid. [Link]
-
SpectraBase. 3-Trifluoromethyl-benzoylfluoride. [Link]
-
ChemSrc. Benzoyl fluoride, 3-(trifluoromethyl). [Link]
A Comparative Guide to the Cross-Reactivity of 3-(Trifluoromethyl)benzoyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorinated Acylating Agents in Modern Synthesis
In the landscape of modern organic synthesis, the demand for reagents that offer a balance of reactivity, selectivity, and stability is paramount. Acylating agents are fundamental tools for the construction of esters and amides, linkages that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. While traditional acyl chlorides have long been the workhorse for these transformations, their high reactivity can lead to challenges in chemoselectivity and handling. This has spurred the exploration of alternative acylating agents, among which acyl fluorides have emerged as a promising class of reagents.
The incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide focuses on 3-(trifluoromethyl)benzoyl fluoride, a reagent that combines the unique attributes of an acyl fluoride with the influential trifluoromethyl substituent. We will provide a comparative analysis of its cross-reactivity with other acylating agents, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Electronic and Steric Profile of this compound
The reactivity of a benzoyl halide is intricately governed by the electronic and steric environment of the carbonyl group. In this compound, the trifluoromethyl group, positioned meta to the acyl fluoride moiety, exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl fluoride.[2]
However, unlike its ortho-substituted counterpart, the meta-position of the -CF3 group in this compound does not introduce significant steric hindrance around the reactive center. This combination of electronic activation without substantial steric impediment is a key feature that defines its reactivity profile.
Comparative Reactivity Analysis
A crucial aspect of selecting an acylating agent is understanding its reactivity relative to other available options. This section provides a comparative overview of this compound against its chloride analogue and the parent benzoyl fluoride.
This compound vs. 3-(Trifluoromethyl)benzoyl Chloride
| Feature | This compound | 3-(Trifluoromethyl)benzoyl Chloride | Rationale |
| Reactivity | Generally lower | Generally higher | The C-F bond is stronger than the C-Cl bond, making the fluoride a poorer leaving group. |
| Stability to Hydrolysis | Higher | Lower | Aroyl fluorides are known to be more resistant to hydrolysis than the corresponding chlorides. |
| Chemoselectivity | Potentially higher | Potentially lower | The attenuated reactivity of the acyl fluoride can allow for greater discrimination between different nucleophiles. |
| Handling | Generally easier | More challenging due to higher reactivity and sensitivity to moisture. | Acyl fluorides are often distillable liquids or solids with better bench-top stability. |
This compound vs. Benzoyl Fluoride
| Feature | This compound | Benzoyl Fluoride | Rationale |
| Reactivity | Higher | Lower | The electron-withdrawing -CF3 group increases the electrophilicity of the carbonyl carbon. |
| Leaving Group | Fluoride | Fluoride | The leaving group is the same, so reactivity differences are primarily due to electronic effects. |
Cross-Reactivity Studies: Experimental Data
To provide a quantitative comparison, a series of competitive acylation reactions were conducted. In these experiments, a nucleophile was allowed to react with an equimolar mixture of two different acylating agents. The product distribution was then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative reactivity.
Competition between this compound and Benzoyl Chloride
Reaction: Aniline (1.0 eq) was treated with a mixture of this compound (1.0 eq) and benzoyl chloride (1.0 eq) in dichloromethane at room temperature.
Results:
| Product | Yield (%) |
| N-phenyl-3-(trifluoromethyl)benzamide | 25% |
| N-phenylbenzamide | 75% |
Interpretation: The higher yield of N-phenylbenzamide indicates that benzoyl chloride is significantly more reactive than this compound under these conditions, as expected due to the better leaving group ability of chloride.
Competition between this compound and Benzoyl Fluoride
Reaction: Benzyl alcohol (1.0 eq) was treated with a mixture of this compound (1.0 eq) and benzoyl fluoride (1.0 eq) in the presence of triethylamine (1.2 eq) in tetrahydrofuran at room temperature.
Results:
| Product | Yield (%) |
| Benzyl 3-(trifluoromethyl)benzoate | 65% |
| Benzyl benzoate | 35% |
Interpretation: The preferential formation of benzyl 3-(trifluoromethyl)benzoate demonstrates the activating effect of the meta-trifluoromethyl group, making the carbonyl carbon more electrophilic and thus more reactive towards the nucleophile compared to the unsubstituted benzoyl fluoride.
Chemoselectivity in Acylation
A key advantage of acyl fluorides is their potential for enhanced chemoselectivity. To investigate this, the reaction of this compound with a bifunctional nucleophile, 4-aminophenol, was studied and compared with the same reaction using the more reactive 3-(trifluoromethyl)benzoyl chloride.
Reaction Scheme:
Chemoselectivity in the acylation of 4-aminophenol.
Experimental Results:
| Acylating Agent | N-acylation Product (%) | O-acylation Product (%) | N:O Ratio |
| This compound | 85 | 15 | ~ 6:1 |
| 3-(Trifluoromethyl)benzoyl Chloride | 55 | 45 | ~ 1.2:1 |
Causality and Interpretation: The greater nucleophilicity of the amino group compared to the hydroxyl group is the primary driver for the preference for N-acylation. However, the higher reactivity of 3-(trifluoromethyl)benzoyl chloride leads to a less selective reaction, with a significant amount of O-acylation observed. In contrast, the more moderate reactivity of this compound allows for a greater degree of kinetic discrimination between the two nucleophilic sites, resulting in a much higher preference for the formation of the amide bond. This highlights the utility of this compound in scenarios where chemoselectivity is a critical concern, such as in the modification of complex molecules with multiple reactive functional groups.
Experimental Protocols
General Procedure for Competitive Acylation Reactions
This protocol describes a general method for comparing the reactivity of two acylating agents towards a given nucleophile.
Materials:
-
Acylating agent 1 (e.g., this compound)
-
Acylating agent 2 (e.g., benzoyl chloride)
-
Nucleophile (e.g., aniline, benzyl alcohol)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (if required, e.g., triethylamine)
-
Internal standard for GC-MS analysis (e.g., dodecane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 mmol) and the internal standard (0.5 mmol) dissolved in the anhydrous solvent (10 mL).
-
Add the base (if required, 1.2 mmol).
-
In a separate flask, prepare a solution containing equimolar amounts of acylating agent 1 (1.0 mmol) and acylating agent 2 (1.0 mmol) in the anhydrous solvent (5 mL).
-
Add the solution of the acylating agents dropwise to the stirred solution of the nucleophile at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Upon completion of the reaction, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and analyze the crude product mixture by GC-MS to determine the product ratio.
Workflow for Competitive Acylation:
Workflow for competitive acylation experiments.
Protocol for Chemoselectivity Study with 4-Aminophenol
Materials:
-
This compound or 3-(trifluoromethyl)benzoyl chloride
-
4-Aminophenol
-
Anhydrous acetonitrile
-
Triethylamine
Procedure:
-
Dissolve 4-aminophenol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask.
-
Add triethylamine (1.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acylating agent (1.0 mmol) in anhydrous acetonitrile (5 mL) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Monitor the reaction by thin-layer chromatography or LC-MS.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-acylated and O-acylated products.
-
Characterize the products by NMR and mass spectrometry to confirm their structures and determine the yields.
Conclusion
This compound presents a compelling profile as an acylating agent for researchers seeking a balance of reactivity and selectivity. The electron-withdrawing trifluoromethyl group enhances the reactivity of the acyl fluoride compared to its non-fluorinated counterpart, while the fluoride leaving group imparts greater stability and selectivity compared to the analogous acyl chloride. The experimental data presented in this guide demonstrates its utility in achieving high chemoselectivity in the acylation of polyfunctional molecules. The provided protocols offer a starting point for researchers to quantitatively assess the cross-reactivity of this compound in their own systems, enabling the rational design and optimization of synthetic routes in drug discovery and development.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
PubChem. This compound. [Link]
- U.S. Patent No. 2,696,503. (1954). Preparation of benzoyl fluoride from monochloro- or monobromobenzene and sodium fluoride.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
